5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
Description
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Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,12-13H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLFSUJMPKCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CCCCC2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629658 | |
| Record name | 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371765-41-2 | |
| Record name | 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid: A Technical Guide for Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its rigid, partially saturated bicyclic structure is a key pharmacophore in various biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and its primary application in palladium-catalyzed cross-coupling reactions. Detailed experimental methodologies for its synthesis and a representative Suzuki-Miyaura coupling reaction are presented to assist researchers in its practical application.
Core Properties and Identification
This compound is a solid organic compound that serves as a key intermediate in the synthesis of more complex molecules. Its structure features a boronic acid group attached to a tetrahydronaphthalene scaffold.
| Property | Data | Reference |
| CAS Number | 371765-41-2 | |
| Molecular Formula | C₁₀H₁₃BO₂ | |
| Molecular Weight | 176.02 g/mol | |
| Physical Form | Solid | |
| SMILES String | OB(O)C1=C(CCCC2)C2=CC=C1 | |
| InChI Key | JJWLFSUJMPKCKA-UHFFFAOYSA-N |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following table summarizes its known hazards and recommended handling procedures.
| Hazard Category | GHS Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) | Storage and Handling Recommendations |
| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Use in a well-ventilated area. Avoid dust formation. Ensure eyewash stations and safety showers are accessible. |
| Storage | Not specified | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | Store in a dry, cool, and well-ventilated area. Keep the container tightly sealed. Some suppliers recommend storage at room temperature, while the more stable pinacol ester derivative is often stored at 2-8°C under an inert atmosphere.[1] |
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the tetrahydronaphthalene moiety and various aryl, vinyl, or alkyl halides or triflates.[2][3][4] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[2][3]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.[2][3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) center, displacing the halide.[2]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of this compound Pinacol Ester
Boronic acids can be challenging to handle and purify due to their tendency to form anhydrides.[1] Therefore, they are often converted to more stable boronic esters, such as the pinacol ester, which also exhibits improved solubility in organic solvents.[1] The following is a general procedure for the synthesis of an aryl boronic acid pinacol ester from the corresponding boronic acid.
Reaction Scheme:
Ar¹-X + Ar²-B(OH)₂ --(Pd Catalyst, Base, Solvent, Heat)--> Ar¹-Ar²
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a versatile and important reagent for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, making it a valuable tool for drug discovery and materials science. Adherence to proper safety and handling procedures is crucial for its safe and effective use in the laboratory. The experimental protocols provided herein serve as a guide for researchers to incorporate this valuable building block into their synthetic strategies.
References
An In-depth Technical Guide to 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid for Researchers and Drug Development Professionals
An essential building block in modern synthetic chemistry, 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is a versatile reagent widely employed in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical characteristics, synthesis, and applications, with a focus on its role in drug discovery and development.
Core Physicochemical Characteristics
This compound is a solid at room temperature, valued for its stability and utility in a range of chemical transformations.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| CAS Number | 371765-41-2 | [1] |
| Molecular Formula | C₁₀H₁₃BO₂ | [1] |
| Molecular Weight | 176.02 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Storage | Room temperature, sealed in a dry environment | [2] |
Synthesis and Purification
The synthesis of this compound typically involves the borylation of a corresponding aryl halide or triflate. A general synthetic approach is the Miyaura borylation, which utilizes a palladium catalyst to couple an aryl halide with a diboron reagent.[3]
A plausible synthetic route, based on established methodologies for arylboronic acids, is outlined below. It is important to note that specific reaction conditions may require optimization.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: General Miyaura Borylation
-
Reaction Setup: To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-5,6,7,8-tetrahydronaphthalene (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base, typically potassium acetate (KOAc) (3 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.
-
Reaction Execution: Heat the mixture to a temperature between 80-100 °C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The resulting crude pinacol ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to yield the boronic acid.
-
Purification: The crude boronic acid is purified by extraction with an organic solvent, followed by column chromatography on silica gel.
Key Applications in Drug Discovery and Development
The primary utility of this compound in pharmaceutical and agrochemical development lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions.[2] This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide array of biaryl and related structures, which are common motifs in biologically active molecules.
Caption: The central role of this compound in Suzuki-Miyaura coupling.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
A general procedure for a Suzuki-Miyaura coupling reaction is as follows:
-
Reactant Preparation: In a reaction vessel, combine this compound (1-1.5 equivalents), the desired aryl or heteroaryl halide (1 equivalent), and a suitable base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Solvent and Catalyst Addition: Add a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture thoroughly before adding a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).
-
Reaction Progression: Heat the reaction mixture, typically between 80-120 °C, and monitor its progress by TLC or LC-MS.
-
Product Isolation: Upon completion, cool the reaction, and perform an aqueous work-up. Extract the product with an appropriate organic solvent.
-
Purification: The crude product is then purified, commonly by flash column chromatography, to yield the desired coupled product.[4]
While direct involvement of this compound in specific signaling pathways has not been explicitly documented, the tetralin scaffold it provides is a key component in a variety of biologically active compounds. Boronic acids, in general, are of growing interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological targets, such as the active sites of enzymes.[5][6]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques.
Caption: A typical analytical workflow for the characterization of this compound.
General Analytical Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule. ¹¹B NMR is particularly useful for characterizing the boronic acid moiety.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These chromatographic methods are employed to determine the purity of the compound.
References
- 1. This compound 371765-41-2 [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. youtube.com [youtube.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
Synthesis of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid, a valuable building block in medicinal chemistry and materials science. This document provides two primary synthetic routes from 5-bromo-1,2,3,4-tetrahydronaphthalene, complete with detailed experimental protocols, quantitative data, and safety information. The synthesis relies on the formation of an organometallic intermediate, followed by quenching with a borate ester and subsequent hydrolysis.
Core Compounds and Properties
A summary of the key chemical entities involved in the synthesis is provided below.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |
| 5-Bromo-1,2,3,4-tetrahydronaphthalene | 5-Bromo-1,2,3,4-tetrahydronaphthalene | C₁₀H₁₁Br | 211.10 | 6134-55-0 | Solid |
| This compound | (5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid | C₁₀H₁₃BO₂ | 176.02 | 371765-41-2 | Solid |
| n-Butyllithium | Butyllithium | C₄H₉Li | 64.06 | 109-72-8 | Liquid |
| Triisopropyl borate | Triisopropyl borate | C₉H₂₁BO₃ | 188.08 | 5419-55-6 | Liquid |
| Magnesium Turnings | Magnesium | Mg | 24.31 | 7439-95-4 | Solid |
Synthetic Pathways
Two common and effective methods for the synthesis of this compound are presented: the Grignard reaction route and the organolithium route via halogen-lithium exchange.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound.
Protocol 1: Synthesis via Grignard Reaction
This method involves the formation of a Grignard reagent from 5-bromo-1,2,3,4-tetrahydronaphthalene, followed by borylation.
Materials:
-
5-Bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 eq)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a small amount of a solution of 5-bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq) in anhydrous THF to the magnesium to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the reaction mixture containing the Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise to the cold Grignard solution over 30 minutes, ensuring the internal temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight with continuous stirring.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2 M aqueous HCl to hydrolyze the boronate ester, adjusting the pH to approximately 2.
-
Transfer the biphasic mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.
-
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| 5-Bromo-1,2,3,4-tetrahydronaphthalene | 211.10 | 10.0 | 1.0 | 2.11 g |
| Magnesium Turnings | 24.31 | 12.0 | 1.2 | 0.29 g |
| Triisopropyl borate | 188.08 | 15.0 | 1.5 | 2.82 g |
| This compound | 176.02 | - | - | (Expected) |
| Representative Yield | ~70-85% |
Protocol 2: Synthesis via Lithium-Halogen Exchange
This alternative route utilizes n-butyllithium for a rapid halogen-metal exchange at low temperatures.
Materials:
-
5-Bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Triisopropyl borate (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Lithium-Halogen Exchange:
-
Under an inert atmosphere, dissolve 5-bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
-
Borylation:
-
To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Stir the reaction mixture at this temperature for 2 hours and then allow it to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired boronic acid.
-
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| 5-Bromo-1,2,3,4-tetrahydronaphthalene | 211.10 | 10.0 | 1.0 | 2.11 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 1.1 | 4.4 mL |
| Triisopropyl borate | 188.08 | 12.0 | 1.2 | 2.26 g |
| This compound | 176.02 | - | - | (Expected) |
| Representative Yield | ~75-90% |
Experimental Workflow
A general workflow for the synthesis, work-up, and purification is depicted below.
Analytical Data
The following table summarizes the expected analytical data for the starting material and the final product.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 5-Bromo-1,2,3,4-tetrahydronaphthalene | 7.20-7.00 (m, 3H, Ar-H), 2.80 (t, 2H, CH₂), 2.70 (t, 2H, CH₂), 1.90-1.80 (m, 4H, CH₂CH₂) | 140.1, 137.5, 130.2, 128.0, 126.5, 125.8, 30.2, 29.8, 23.1, 22.8 |
| This compound | 8.00 (br s, 2H, B(OH)₂), 7.50-7.20 (m, 3H, Ar-H), 2.85 (t, 2H, CH₂), 2.75 (t, 2H, CH₂), 1.90-1.80 (m, 4H, CH₂CH₂) | Predicted: ~142 (C-B), 140-125 (Ar-C), ~30 (Ar-CH₂), ~23 (CH₂) |
Safety Information
5-Bromo-1,2,3,4-tetrahydronaphthalene:
-
Hazards: Harmful if swallowed. Causes serious eye irritation. Very toxic to aquatic life with long lasting effects.[1]
-
Precautions: Wear protective gloves, eye protection, and face protection. Avoid release to the environment.[2]
n-Butyllithium:
-
Hazards: Pyrophoric liquid; catches fire spontaneously if exposed to air.[3] Reacts violently with water. Causes severe skin burns and eye damage.
-
Precautions: Handle under an inert atmosphere. Wear fire-retardant clothing and appropriate personal protective equipment. Keep away from water and sources of ignition.[4][5]
Triisopropyl borate:
-
Hazards: Highly flammable liquid and vapor. Causes eye irritation.[6]
-
Precautions: Keep away from heat, sparks, and open flames.[7][8] Use in a well-ventilated area. Wear protective gloves and eye protection.[6]
General Laboratory Safety:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous conditions are critical for the success of these reactions. All glassware should be flame-dried or oven-dried before use, and anhydrous solvents must be used.
-
Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The synthesis of this compound is readily achievable from 5-bromo-1,2,3,4-tetrahydronaphthalene through well-established organometallic methodologies. Both the Grignard and organolithium routes offer high-yielding pathways to this valuable synthetic intermediate. Careful attention to anhydrous and inert atmosphere techniques is paramount for the successful execution of these protocols. The provided guide offers a comprehensive overview for researchers to safely and effectively produce this compound for applications in drug discovery and materials science.
References
- 1. 5-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 98891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-bromo-1,2,3,4-tetrahydro-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid for Researchers and Drug Development Professionals
Introduction: 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is a synthetic building block of significant interest in medicinal chemistry and materials science. Its partially saturated bicyclic structure, combining both aromatic and aliphatic features, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and applications, with a focus on its utility in drug discovery.
Molecular Structure and Formula
This compound, also known as tetralin-1-boronic acid, is an organoboron compound. The boronic acid functional group is attached to the aromatic ring of a tetralin moiety.
Molecular Formula: C₁₀H₁₃BO₂[1]
Structure:
-
SMILES: B(C1=C2CCCCC2=CC=C1)(O)O[1]
-
InChI: InChI=1S/C10H13BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,12-13H,1-2,4,6H2[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. It is important to note that while some experimental data is available from commercial suppliers, detailed spectroscopic and physical characterization in peer-reviewed literature is limited. The data presented here is a compilation from available sources and predicted values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 176.02 g/mol | Commercial Supplier |
| CAS Number | 371765-41-2 | Commercial Supplier |
| Appearance | Solid | Commercial Supplier |
| Purity | Typically ≥95% | Commercial Supplier |
| Storage | Room temperature, sealed in dry conditions | Commercial Supplier |
| XlogP (predicted) | 2.3 | PubChem[1] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 177.10814 |
| [M+Na]⁺ | 199.09008 |
| [M-H]⁻ | 175.09358 |
| [M]⁺ | 176.10031 |
| Data sourced from PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of aryl boronic acids, including this compound, is most commonly achieved through the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis. Below is a generalized experimental protocol based on standard procedures for aryl boronic acid synthesis.
General Synthesis Protocol: Lithiation-Borylation of 1-Bromotetralin
This protocol describes a common method for the synthesis of arylboronic acids from the corresponding aryl halide.
Materials:
-
1-Bromo-5,6,7,8-tetrahydronaphthalene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Organolithium Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 1-bromo-5,6,7,8-tetrahydronaphthalene dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. The reaction is typically monitored by TLC or GC-MS to ensure complete consumption of the starting material.
-
-
Borylation Reaction:
-
While maintaining the temperature at -78 °C, add triisopropyl borate dropwise to the freshly prepared organolithium solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
-
Applications in Drug Discovery and Development
Aryl boronic acids are indispensable tools in modern drug discovery, primarily serving as key coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available building blocks.
This compound is utilized to introduce the tetralin scaffold into target molecules. This moiety can impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability, and can serve as a rigid core to orient pharmacophoric groups for optimal interaction with biological targets.
Application in the Synthesis of Bioactive Molecules:
While specific, named drug candidates synthesized using this exact boronic acid are not prominently featured in publicly accessible literature, it is a valuable building block for creating libraries of compounds for screening against various biological targets, such as kinases, proteases, and G-protein coupled receptors. The general utility is in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many drug classes.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
Aryl or heteroaryl halide (e.g., a bromopyridine derivative)
-
This compound (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) several times.
-
Add the solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward incorporation of the tetralin scaffold into a wide range of molecular structures. While detailed characterization data in the public domain is sparse, the general synthetic routes and reaction protocols are well-established. For researchers and drug development professionals, this compound represents a key tool for the generation of novel chemical entities with potential therapeutic applications. Further research into its applications is likely to yield new discoveries in various areas of medicinal chemistry.
References
An In-depth Technical Guide to the Spectral Data of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid
Abstract: This technical guide provides a comprehensive overview of the expected spectral data for 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid (C₁₀H₁₃BO₂; Molecular Weight: 176.02 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is an organoboron compound featuring a tetralin framework. This class of compounds serves as a crucial building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds.[1] Accurate characterization using modern spectroscopic techniques is paramount for confirming its identity, purity, and stability. This guide outlines the expected spectral characteristics and provides standardized protocols for their acquisition.
Predicted Spectral Data
The following sections summarize the predicted spectral data for this compound. These predictions are derived from standard correlation tables and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Arylboronic acids are known to form cyclic, trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or broadened NMR spectra.[2] Sample preparation, particularly the choice of solvent, is critical. Solvents like d₄-methanol or D₂O can break up these oligomers and provide sharper, more intelligible spectra by exchanging with the B-OH protons.[2]
2.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons of the tetralin core.
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Doublet | 1H | Ar-H (ortho to -B(OH)₂) |
| ~7.0 - 7.2 | Multiplet | 2H | Ar-H |
| ~4.5 - 6.0 (very broad) | Singlet | 2H | B(OH)₂ |
| ~2.8 - 3.0 | Triplet | 2H | Ar-CH₂- |
| ~2.6 - 2.8 | Triplet | 2H | Ar-CH₂- |
| ~1.7 - 1.9 | Multiplet | 4H | -CH₂-CH₂- |
Note: The chemical shift of the B(OH)₂ protons is highly variable, dependent on solvent, concentration, and water content, and may exchange with residual protons in the solvent, leading to its disappearance.[2]
2.1.2 ¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ) (ppm) | Assignment |
| ~140 - 145 | Ar-C |
| ~135 - 140 | Ar-C |
| ~130 - 135 | Ar-C |
| ~125 - 130 | Ar-C |
| ~120 - 125 | Ar-C |
| Not Observed or Broad | C-B(OH)₂ |
| ~28 - 32 | Ar-CH₂- |
| ~28 - 32 | Ar-CH₂- |
| ~22 - 25 | -CH₂-CH₂- |
| ~22 - 25 | -CH₂-CH₂- |
Note: The carbon atom directly attached to the boron (ipso-carbon) often appears as a very broad signal or may not be observed at all due to quadrupolar relaxation induced by the boron nucleus.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For a solid sample, the spectrum is typically acquired from a thin film or a KBr pellet.
| Frequency Range (cm⁻¹) | Intensity | Vibration |
| 3200 - 3600 | Strong, Broad | O-H Stretch (from B(OH)₂ and absorbed H₂O) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 3000 | Medium | Aliphatic C-H Stretch |
| 1600 - 1585 | Medium-Strong | Aromatic C=C Stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |
| 1310 - 1380 | Strong | B-O Stretch |
| 1000 - 1100 | Medium | B-C Stretch |
| 675 - 900 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry of boronic acids can be complicated by their tendency to dehydrate and form boroxines.[3] Electrospray Ionization (ESI) is a common technique used for their analysis.[4][5]
| m/z Value | Ion Type | Notes |
| 176.10 | [M]⁺ | Molecular Ion |
| 177.11 | [M+H]⁺ | Protonated Molecular Ion |
| 199.09 | [M+Na]⁺ | Sodium Adduct |
| 175.09 | [M-H]⁻ | Deprotonated Molecular Ion |
| 158.09 | [M-H₂O]⁺ | Dehydration Product |
Note: The presence of boron's natural isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), will result in a characteristic isotopic pattern for boron-containing fragments.[3]
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for solid arylboronic acids like this compound.
NMR Data Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the boronic acid into a clean, dry 5 mm NMR tube.[6]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or CDCl₃). For boronic acids, Methanol-d₄ is often preferred to break up oligomers.[2]
-
Cap the tube and vortex or sonicate gently until the solid is fully dissolved. The solution must be clear and free of particulate matter.[7]
-
If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a new, clean NMR tube.[7]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 101 MHz (for a 400 MHz ¹H instrument).
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on concentration and solubility.
-
IR Data Acquisition (Thin Solid Film Method)
-
Sample Preparation:
-
Place a small amount (~10-20 mg) of the solid sample into a small vial.
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.[8]
-
Using a pipette, place one or two drops of the resulting solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[8]
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[8]
-
-
Instrument Parameters (FT-IR):
-
Mode: Transmittance or Absorbance.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Procedure: First, run a background scan with a clean, empty sample holder. Then, place the salt plate with the sample film into the holder and acquire the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan.[9]
-
Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile, often with a small percentage of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.[10]
-
Ensure the sample is fully dissolved.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: ESI, Positive and/or Negative.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.
Caption: General workflow for spectroscopic characterization.
References
- 1. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. mmrc.caltech.edu [mmrc.caltech.edu]
- 10. researchgate.net [researchgate.net]
A Technical Guide to 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid for Researchers and Drug Development Professionals
An In-depth Examination of a Versatile Building Block in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid stands as a crucial building block in the synthesis of complex organic molecules. Its utility, particularly in the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions, makes it a valuable reagent in the quest for novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on data-driven insights and detailed experimental methodologies.
Commercial Availability and Physicochemical Properties
This compound is readily available from several commercial chemical suppliers. The table below summarizes key quantitative data for this compound, facilitating comparison for procurement and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BO₂ | [1] |
| Molecular Weight | 176.02 g/mol | [1] |
| CAS Number | 371765-41-2 | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | Room temperature | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves a Grignard reaction starting from the corresponding aryl halide, 1-bromo-5,6,7,8-tetrahydronaphthalene. This method is a standard and effective way to introduce the boronic acid functionality onto the tetralin scaffold.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines the general steps for the synthesis of this compound.
Materials:
-
1-bromo-5,6,7,8-tetrahydronaphthalene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a solution of 1-bromo-5,6,7,8-tetrahydronaphthalene in anhydrous THF dropwise to the magnesium turnings. Initiation of the reaction may require gentle heating.
-
Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add triisopropyl borate to the cooled Grignard solution with vigorous stirring. A thick white precipitate may form.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of aqueous hydrochloric acid until the solution is acidic. This step hydrolyzes the boronic ester to the desired boronic acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.
-
Below is a logical workflow diagram for the synthesis of this compound.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, particularly for creating biaryl scaffolds.[1] These structures are prevalent in many biologically active molecules, including kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and commercially available building block with significant applications in organic synthesis, particularly in the construction of biaryl compounds relevant to drug discovery. The synthetic and coupling methodologies presented in this guide provide a foundation for its effective use in the laboratory. As research in areas such as kinase inhibition continues to expand, the importance of such foundational molecules in the synthesis of novel therapeutic agents is expected to grow.
References
An In-depth Technical Guide to Tetralin-Based Organoboron Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetralin-based organoboron compounds, a class of molecules with significant potential in medicinal chemistry and drug development. By combining the privileged tetralin scaffold with the versatile reactivity of the boronic acid functional group, these compounds offer unique opportunities for the design of novel therapeutics. This document details their synthesis, properties, and biological applications, with a focus on providing practical information for researchers in the field.
Introduction to Tetralin and Organoboron Moieties in Drug Discovery
The tetralin (1,2,3,4-tetrahydronaphthalene) core is a prominent structural motif found in numerous biologically active compounds and approved drugs.[1] Its conformational flexibility and lipophilic nature allow for effective interaction with a variety of biological targets. The incorporation of a boronic acid or its ester derivative introduces a versatile functional group that can participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[3]
Organoboron compounds, particularly boronic acids, have gained significant attention in drug discovery due to their unique ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine, threonine, or lysine.[4] This mode of action has been successfully exploited in the development of potent enzyme inhibitors, including the FDA-approved proteasome inhibitor bortezomib for the treatment of multiple myeloma.[5][6] The combination of the tetralin scaffold with the boronic acid functional group thus presents a compelling strategy for the development of novel drug candidates with diverse therapeutic applications.
Synthesis of Tetralin-Based Organoboron Compounds
The synthesis of tetralin-based organoboron compounds primarily involves the introduction of a boronic acid or a protected boronic ester group onto a pre-existing tetralin scaffold. The most common and versatile method for this transformation is the Miyaura borylation reaction.[7]
Miyaura Borylation of Halogenated Tetralins
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[7] This is often the method of choice for preparing tetralin-based boronic esters due to its mild reaction conditions and broad functional group tolerance.
A general workflow for the synthesis of a tetralin-based boronic ester via Miyaura borylation is depicted below.
Caption: General workflow for the synthesis of tetralin-based organoboron compounds.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid pinacol ester
-
Materials:
-
6-Bromo-1,2,3,4-tetrahydronaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1,2,3,4-tetrahydronaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid pinacol ester.
-
The resulting boronic ester can often be used directly in subsequent Suzuki-Miyaura cross-coupling reactions. If the free boronic acid is required, the pinacol ester can be deprotected under acidic or basic conditions.
Suzuki-Miyaura Cross-Coupling with Tetralin-Based Organoboron Compounds
A primary application of tetralin-based organoboron compounds is their use as building blocks in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules.[3] This reaction allows for the formation of a new carbon-carbon bond between the tetralin core and an aryl, heteroaryl, or vinyl partner.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid with an Aryl Bromide
The following is a general protocol for a Suzuki-Miyaura coupling reaction. Specific conditions may need to be optimized for different substrates.
-
Materials:
-
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid (or its pinacol ester)
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)
-
Solvent system (e.g., toluene and water, or dioxane and water)
-
-
Procedure:
-
In a reaction vessel, combine 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid (1.2 equiv), the aryl bromide (1.0 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 equiv) to the mixture.
-
Heat the reaction to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Biological Applications of Tetralin-Based Organoboron Compounds
The unique structural features of tetralin-based organoboron compounds make them attractive candidates for various therapeutic areas, particularly in oncology and as enzyme inhibitors.
Anticancer Activity
Boronic acids are known to be effective inhibitors of serine proteases, a class of enzymes often dysregulated in cancer.[5] The proteasome, a multi-subunit protease complex crucial for protein degradation and cellular homeostasis, is a key target for anticancer drugs. The boronic acid moiety in bortezomib reversibly binds to the active site threonine of the 26S proteasome, leading to an inhibition of its activity and subsequent apoptosis in cancer cells.[5] While specific studies on tetralin-based boronic acids as anticancer agents are emerging, the combination of the tetralin scaffold, known to be present in some anticancer agents, with the proteasome-inhibiting potential of the boronic acid group represents a promising avenue for the development of novel oncology drugs.[1][9]
Some tetralin derivatives have shown inhibitory activity against steroidogenic enzymes like P450 aromatase and P450 17, which are important targets in hormone-dependent cancers.[10] The incorporation of a boronic acid moiety could potentially enhance the binding affinity and inhibitory potency against these and other cancer-related enzymes.
Enzyme Inhibition
Beyond the proteasome, boronic acids have been shown to inhibit a range of other enzymes, including dipeptidyl peptidases (DPPs) and phosphodiesterases (PDEs).[3][6] For example, boron-containing compounds have been developed as inhibitors of PDE4, an enzyme involved in inflammatory pathways.[6] The tetralin scaffold can be designed to impart selectivity for specific enzyme isoforms, while the boronic acid acts as a "warhead" to bind to the active site.
The general mechanism of serine protease inhibition by a boronic acid involves the formation of a tetrahedral intermediate with the catalytic serine residue.
Caption: Mechanism of serine protease inhibition by a boronic acid.
Quantitative Data
While extensive quantitative structure-activity relationship (QSAR) studies for a broad series of tetralin-based organoboron compounds are not yet widely published, the following table summarizes key properties of some foundational tetralin boronic acid derivatives.[2][11]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid | C₁₀H₁₃BO₂ | 176.02 |
| (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | C₁₀H₁₁BO₃ | 190.01 |
| 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-boronic acid | C₁₄H₂₁BO₂ | 232.13 |
| (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | C₁₅H₂₃BO₂ | 246.15 |
Conclusion and Future Directions
Tetralin-based organoboron compounds represent a promising class of molecules for drug discovery. The synthetic accessibility of these compounds, primarily through the robust Miyaura borylation and their utility in subsequent Suzuki-Miyaura cross-coupling reactions, allows for the creation of diverse chemical libraries for biological screening. The proven success of boronic acids as enzyme inhibitors, particularly in the field of oncology, provides a strong rationale for the further investigation of tetralin-based analogues.
Future research in this area should focus on the synthesis of novel tetralin-based organoboron derivatives and their systematic evaluation against a panel of biologically relevant targets. Detailed structure-activity relationship studies will be crucial for optimizing potency and selectivity. Furthermore, the exploration of these compounds in other therapeutic areas, such as neurodegenerative and inflammatory diseases, may unveil new and exciting opportunities for this versatile chemical scaffold. The continued development of innovative synthetic methodologies and a deeper understanding of the biological mechanisms of action will undoubtedly propel tetralin-based organoboron compounds to the forefront of medicinal chemistry research.
References
- 1. mdpi.com [mdpi.com]
- 2. 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid (405888-56-4) for sale [vulcanchem.com]
- 3. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydronaphthalenes: influence of heterocyclic substituents on inhibition of steroid enzymes P450 arom and P450 17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | C10H11BO3 | CID 67477083 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid (CAS No. 371765-41-2), a versatile building block in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is an organic compound frequently utilized in carbon-carbon bond-forming reactions.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 371765-41-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BO₂ | [2] |
| Molecular Weight | 176.02 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder or solid | Inferred from general boronic acid properties |
| Melting Point | Data not consistently available; handle as a stable solid at room temperature. | |
| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol and ether. | [4][5] |
| Stability | The product is chemically stable under standard ambient conditions. It is moisture-sensitive and may dehydrate to form anhydrides. | [5][6] |
Hazard Identification and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings. All personnel must be familiar with these hazards before handling the substance.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2][7] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[2][7] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[2][7] |
Precautionary Statements Summary
| Type | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7] |
| P264 | Wash skin thoroughly after handling.[2][7] | |
| P271 | Use only outdoors or in a well-ventilated area.[2][7] | |
| P280 | Wear protective gloves/ eye protection/ face protection.[2][7] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][7] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[7] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[7] No specific LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) data is currently available. Therefore, it must be handled as a potentially hazardous substance, and exposure should be minimized. The known health effects are consistent with its GHS classification, primarily relating to irritation of the skin, eyes, and respiratory system.[2][7]
Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are essential for safety and to maintain the quality of the reagent.
Handling:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Avoid formation of dust and aerosols.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][7]
-
Wash hands thoroughly after handling.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a dry and cool place.[6][8]
-
The compound is moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[6]
-
Recommended storage temperature is typically room temperature or refrigerated (2-8 °C), as specified by the supplier.[2][6]
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations.
-
Contaminated packaging should be disposed of in the same manner as the chemical.
First-Aid and Emergency Procedures
Emergency Response Workflow
Caption: Workflow for first-aid response to chemical exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Fire-Fighting Measures:
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific hazards: Hazardous combustion products may include carbon oxides and boron oxides.[6]
-
Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures:
-
Personal precautions: Avoid dust formation and substance contact. Ensure adequate ventilation and evacuate personnel from the area.[6][8]
-
Environmental precautions: Prevent product from entering drains or waterways.[6]
-
Cleanup: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.[6][7]
Experimental Protocols: Application in Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds between aryl or vinyl halides and an organoboron species.[1][2]
Generalized Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology (Illustrative Example):
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent system (e.g., 1,4-dioxane/water, Toluene, DMF).
-
Degassing: Sparge the resulting suspension with argon for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 eq) to the mixture. If required, the appropriate ligand is also added at this stage.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired biaryl compound.
Disclaimer: This protocol is a general illustration. Reaction conditions, including catalyst, base, solvent, and temperature, must be optimized for specific substrates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound [myskinrecipes.com]
- 3. store.p212121.com [store.p212121.com]
- 4. Pyrene-1-boronic acid, 95% | Fisher Scientific [fishersci.ca]
- 5. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 6. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
- 7. (7-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Solubility Landscape of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is a valuable building block in synthetic and medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2] A fundamental understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document leverages data from analogous arylboronic acids to infer qualitative solubility trends. Furthermore, it details robust experimental protocols for researchers to determine precise solubility values. Visual workflows for solubility determination and a key synthetic application are also presented to provide a practical framework for laboratory use.
Introduction to Boronic Acid Solubility
Boronic acids are a class of organoboron compounds characterized by a C-B(OH)₂ functional group. Their solubility is governed by a complex interplay of factors including the nature of the organic substituent, the polarity of the solvent, and the propensity of boronic acids to form cyclic anhydrides (boroxines) upon dehydration.[3][4] This latter characteristic can sometimes lead to challenges in obtaining reproducible solubility data.[5] Generally, arylboronic acids exhibit a range of solubilities, being more soluble in polar organic solvents and less soluble in nonpolar hydrocarbons.
Predicted Solubility Profile of this compound
Direct, experimentally determined quantitative solubility data for this compound in various organic solvents is scarce in peer-reviewed literature. However, by examining the solubility of structurally similar compounds like phenylboronic acid and its derivatives, a qualitative solubility profile can be predicted. The tetrahydronaphthalene moiety imparts a degree of lipophilicity, which will influence its solubility behavior compared to simpler arylboronic acids.
Table 1: Qualitative Solubility of Phenylboronic Acid in Common Organic Solvents
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Ethers | Dipropyl ether, Tetrahydrofuran (THF) | High | Phenylboronic acid shows high solubility in ethers.[4][5] The ether oxygen can act as a hydrogen bond acceptor. |
| Ketones | Acetone, 3-Pentanone | High | High solubility is observed for phenylboronic acid in ketones.[4][5] The polar carbonyl group interacts favorably with the boronic acid moiety. |
| Chloroalkanes | Chloroform | Moderate | Phenylboronic acid has moderate solubility in chloroform.[4][5] |
| Hydrocarbons | Methylcyclohexane, Hexane | Very Low | Very low solubility is characteristic for phenylboronic acid in nonpolar hydrocarbon solvents.[4][5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Boronic acids are generally soluble in DMSO.[6] |
| Chlorinated | Dichloromethane (CH₂Cl₂) | Soluble | General literature suggests solubility of boronic acids in dichloromethane.[6] |
Note: This table is based on data for phenylboronic acid and serves as an estimation for this compound.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, standardized experimental methods are essential. The following are two widely accepted protocols for determining the solubility of boronic acids in organic solvents.
Dynamic (Synthetic) Method
This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[5] It is a reliable technique for constructing solubility curves.
Materials:
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser beam and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[3][5]
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously to ensure homogeneity.[5][6] The temperature of the bath is then slowly and constantly increased (e.g., 0.1-0.5 °C/min).[6]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally by measuring the intensity of light passing through the solution.[5]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[6]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Thermodynamic (Shake-Flask) Method
This method determines the equilibrium solubility at a constant temperature and is considered the "gold standard" for solubility measurements.[7][8]
Materials:
-
This compound
-
Selected organic solvents
-
Vials with screw caps
-
Constant temperature shaker or agitator
-
Filtration device (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.[7]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of this period.[7]
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it to remove any undissolved solid.[7]
-
Quantification: Prepare a series of standard solutions of known concentrations of the boronic acid in the respective solvent. Analyze both the standards and the filtered samples using a suitable analytical method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[7]
-
Data Analysis: Construct a calibration curve from the standards and use it to determine the concentration of this compound in the saturated samples. This concentration represents the thermodynamic solubility.[7]
Key Experimental and Synthetic Workflows
To provide a practical context for the importance of solubility, the following diagrams illustrate a general workflow for solubility determination and the common application of this compound in a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for solubility determination.
Caption: Suzuki-Miyaura cross-coupling reaction.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, a robust qualitative understanding can be derived from the behavior of analogous arylboronic acids. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents. Such data is indispensable for the optimization of its use in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, and for the broader advancement of drug discovery and development programs. The provided workflows offer a clear visual aid for laboratory practice.
References
- 1. This compound [myskinrecipes.com]
- 2. 5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester|CAS 929031-44-7 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Unveiling the Tetralinylboronic Acids: A Journey from Synthesis to Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical entities is a cornerstone of therapeutic innovation. Among the vast landscape of organic molecules, boronic acids have carved a significant niche, particularly in medicinal chemistry and organic synthesis. Within this class, tetralinylboronic acids, possessing a unique bicyclic scaffold, have emerged as valuable building blocks and pharmacophores. This technical guide delves into the discovery, history, synthesis, and applications of this intriguing family of compounds.
A Glimpse into the Past: The Dawn of Boronic Acids and the Emergence of the Tetralinyl Moiety
The story of boronic acids dates back to 1860, when Edward Frankland reported their first synthesis.[1] However, it was the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction in the late 1970s that catapulted boronic acids into the limelight of synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[2][3]
While the precise moment of the first synthesis of a tetralinylboronic acid is not prominently documented in readily available literature, their development is intrinsically linked to the broader exploration of arylboronic acids as versatile synthetic intermediates. The tetralin (1,2,3,4-tetrahydronaphthalene) framework itself has long been recognized as a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds due to its conformational flexibility and ability to mimic endogenous ligands. The fusion of this valuable scaffold with the versatile boronic acid functional group was a logical and significant step in the expansion of chemical space for drug discovery.
Crafting the Core: Synthesis of Tetralinylboronic Acids
The most prevalent and established method for the synthesis of tetralinylboronic acids, such as the representative 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, involves a multi-step process commencing from the corresponding halogenated tetralin derivative.[4]
General Synthetic Workflow
The synthesis typically proceeds through the following key transformations:
Caption: General workflow for the synthesis of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid.
Detailed Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid
The following protocol is a generalized procedure based on established methods for the synthesis of arylboronic acids via lithiation and borylation.[4]
Materials:
-
2-Bromo-5,6,7,8-tetrahydronaphthalene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 2-bromo-5,6,7,8-tetrahydronaphthalene dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1-2 hours.
-
Work-up: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid.
The Suzuki-Miyaura Coupling: A Key Application
A primary and highly impactful application of tetralinylboronic acids is their use as coupling partners in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the tetralinyl moiety and various aryl, heteroaryl, or vinyl halides or triflates.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for use with tetralinylboronic acids.[5]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Tetralinylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, or DMF, often with water)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial is added the aryl halide, the tetralinylboronic acid, the palladium catalyst, and the base. The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Degassed solvent(s) are added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to afford the desired biaryl product.
Tetralinylboronic Acids in Drug Discovery and Medicinal Chemistry
The tetralinylboronic acid scaffold has been explored for its potential in various therapeutic areas, often as an isostere for other functional groups or as a key binding element. Boronic acids, in general, are known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, making them attractive candidates for enzyme inhibitors.[6]
While specific, publicly available quantitative data such as IC₅₀ values for a wide range of tetralinylboronic acid derivatives are not extensively compiled in the general literature, the logical workflow for their development as potential drug candidates can be outlined.
Logical Workflow for Tetralinylboronic Acid-Based Drug Discovery
Caption: A logical workflow for the discovery and development of drugs based on tetralinylboronic acids.
Quantitative Data Summary
Conclusion and Future Outlook
Tetralinylboronic acids represent a fascinating and valuable class of molecules at the intersection of organic synthesis and medicinal chemistry. Their straightforward, albeit multi-step, synthesis and their utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling have solidified their role as important building blocks. The incorporation of the privileged tetralin scaffold with the unique properties of the boronic acid moiety continues to offer exciting possibilities for the design and discovery of novel therapeutic agents. As synthetic methodologies evolve and our understanding of the biological roles of various targets deepens, the history and application of tetralinylboronic acids will undoubtedly continue to expand, paving the way for new innovations in drug development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid (405888-56-4) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of many boronic acids. These attributes make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling reaction utilizing 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid. This specific boronic acid allows for the introduction of the tetralin motif, a privileged scaffold found in numerous biologically active compounds and drug candidates. The following sections offer a representative experimental protocol, a summary of typical reaction parameters and expected outcomes, and visualizations of the experimental workflow and reaction mechanism.
Data Presentation: Representative Reaction Parameters
The successful execution of a Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of this compound with various aryl halides. The yields presented are illustrative and can be expected to vary based on the specific substrate and precise reaction conditions.
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 16 | 85 |
| 4 | 4-Chlorobenzaldehyde | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 2-Butanol | 100 | 18 | 75 |
| 5 | 1-Iodo-3-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 12 | 95 |
Experimental Protocol: Representative Procedure
This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), to the flask.
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling the flask three times.
-
Add the degassed solvents, toluene (8 mL) and water (2 mL), to the flask via syringe.
-
The reaction mixture is stirred vigorously and heated to 90 °C under the inert atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1-aryl-5,6,7,8-tetrahydronaphthalene.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Strategic Role of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid in Modern Pharmaceutical Synthesis
For Immediate Release
[City, State] – The versatile building block, 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid, is proving to be an invaluable asset in the synthesis of complex pharmaceutical agents. Its unique structural features and reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have positioned it as a key intermediate in the development of novel therapeutics targeting a range of diseases, including cancer and cardiovascular disorders. This application note provides a detailed overview of its use, experimental protocols, and the biological context of the molecules it helps create.
Application in the Synthesis of Kinase Inhibitors
The tetralone backbone of this compound is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The partially saturated carbocyclic ring of the tetralone moiety can provide a desirable three-dimensional geometry for optimal binding to the ATP-binding pocket of various kinases.
Specifically, derivatives of this compound have been explored in the synthesis of inhibitors for targets such as Rho-associated coiled-coil containing protein kinase (ROCK) and Poly(ADP-ribose) polymerase (PARP).[1] These inhibitors are under investigation for the treatment of hypertension, glaucoma, and various cancers.[1]
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in pharmaceutical synthesis is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex biaryl and related structures with high efficiency and functional group tolerance.[2]
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers should note that reaction conditions may require optimization based on the specific substrates used.
Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | 1.0 equivalent | Aryl bromides and iodides are typically more reactive. |
| Boronic Acid | 1.2 equivalents | A slight excess ensures complete consumption of the halide. |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Other common catalysts include PdCl₂(dppf) and Pd(OAc)₂. |
| Base | K₂CO₃ (2.0 equivalents) | Cs₂CO₃ or K₃PO₄ can also be effective. |
| Solvent | Dioxane/Water (4:1) | Toluene or DMF can be used as alternative solvents. |
| Temperature | 90 °C | Reaction temperature can be adjusted based on substrate reactivity. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
Detailed Experimental Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.03 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (dioxane/water, 5 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Table 2: Representative Yields for Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Product | Yield (%) |
| 4-Bromopyridine | 4-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyridine | 85 |
| 2-Chloroquinoline | 2-(5,6,7,8-Tetrahydronaphthalen-1-yl)quinoline | 78 |
| 1-Bromo-3-nitrobenzene | 1-Nitro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)benzene | 92 |
Visualization of Synthetic and Signaling Pathways
To better illustrate the utility of this compound, the following diagrams depict a generalized experimental workflow for its use in a Suzuki-Miyaura coupling and a simplified representation of a kinase signaling pathway that can be targeted by its derivatives.
Conclusion
This compound is a powerful and versatile reagent in pharmaceutical synthesis. Its utility in constructing complex molecular architectures via the Suzuki-Miyaura coupling reaction makes it a cornerstone in the development of novel kinase inhibitors and other therapeutic agents. The protocols and data presented herein provide a foundation for researchers and drug development professionals to harness the potential of this valuable building block in their synthetic endeavors.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal palladium catalyst and reaction conditions for the Suzuki-Miyaura cross-coupling of 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid with various aryl and heteroaryl halides. This sterically hindered boronic acid requires careful consideration of the catalyst system to achieve high yields and purity.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[1] this compound is a valuable building block in medicinal chemistry and materials science. However, the steric hindrance posed by the tetralin backbone can present challenges for achieving efficient coupling. The selection of an appropriate palladium catalyst, ligand, base, and solvent system is critical for overcoming these challenges.[2] This document summarizes effective catalyst systems and provides detailed experimental protocols.
Palladium Catalyst Selection
The choice of palladium catalyst and associated ligand is paramount for the successful coupling of sterically hindered substrates like this compound. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Modern pre-formed palladium catalysts, known as precatalysts, offer the advantage of being air- and moisture-stable, leading to more reproducible results.
Below is a summary of palladium catalyst systems that have demonstrated high efficacy in the coupling of sterically demanding arylboronic acids and are recommended for the coupling of this compound.
Table 1: Recommended Palladium Catalyst Systems for Coupling with this compound
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Reported Yields for Hindered Substrates (%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 1-2 | >90 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | 1-2 | >90 |
| XPhos Pd G3 | XPhos (integrated) | K₃PO₄ | Dioxane or 2-MeTHF | 80-110 | 1-2 | >95 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 2-5 | 70-90 |
| PdCl₂(dppf) | dppf | K₂CO₃ or Cs₂CO₃ | Dioxane or DMF | 80-100 | 2-3 | 80-95 |
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3)
This protocol is recommended for its high efficiency and reproducibility with sterically hindered substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or 2-MeTHF (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (dioxane or 2-MeTHF) and water via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using a Traditional Palladium Catalyst (e.g., Pd(PPh₃)₄)
This protocol uses a more traditional catalyst that is often readily available.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (6 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve the aryl bromide and this compound in toluene and ethanol.
-
Add the aqueous solution of potassium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to reflux (around 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of bioactive compounds, particularly kinase inhibitors, utilizing 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid as a key building block. The methodologies outlined below focus on the widely applicable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.
Introduction
This compound is a valuable reagent in drug discovery, offering a rigid, partially saturated bicyclic scaffold that can be incorporated into a variety of molecular architectures. This scaffold is of particular interest in the design of kinase inhibitors, where it can serve as a key hydrophobic pharmacophore, occupying the ATP-binding pocket of various kinases. The boronic acid functionality allows for versatile and efficient coupling with a wide range of (hetero)aryl halides and triflates via palladium-catalyzed cross-coupling reactions.
Data Presentation: Synthesis of a Representative Kinase Inhibitor
The following table summarizes the quantitative data for a representative synthesis of a hypothetical ROS1 kinase inhibitor, (S)-1-(4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazol-1-yl)propan-2-ol, via a Suzuki-Miyaura coupling reaction. This example is based on synthetic strategies reported in medicinal chemistry literature for related kinase inhibitors.
| Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | This compound, (S)-1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol | (S)-1-(4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazol-1-yl)propan-2-ol | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 | >98% |
Table 1: Summary of quantitative data for the synthesis of a representative ROS1 kinase inhibitor.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Representative ROS1 Kinase Inhibitor
This protocol details the synthesis of (S)-1-(4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazol-1-yl)propan-2-ol, a potential ROS1 kinase inhibitor.
Materials:
-
This compound (1.2 mmol)
-
(S)-1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane, anhydrous (10 mL)
-
Deionized water (2.5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.2 mmol), (S)-1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Signaling Pathway
The synthesized compound is a hypothetical inhibitor of the ROS1 kinase. ROS1 is a receptor tyrosine kinase, and its aberrant activation through chromosomal rearrangements is a known driver in certain cancers, such as non-small cell lung cancer. The diagram below illustrates the general signaling pathway initiated by an oncogenic ROS1 fusion protein and the point of inhibition by the synthesized compound.
Caption: ROS1 signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of bioactive compounds using this compound via Suzuki-Miyaura cross-coupling.
Caption: General workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Carbon-Carbon Bond Formation with Tetralinylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tetralinylboronic acids in palladium-catalyzed carbon-carbon bond formation, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and materials science.
Introduction to C-C Bond Formation with Tetralinylboronic Acids
The formation of a carbon-carbon (C-C) bond is a fundamental transformation in organic synthesis. Among the various methods available, the Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2] Tetralinylboronic acids, which feature a bicyclic partially saturated scaffold, are valuable building blocks for introducing the 5,6,7,8-tetrahydronaphthalene moiety into complex molecules. This structural motif is present in a number of biologically active compounds.
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a tetralinylboronic acid) with an organic halide or triflate (Ar-X).[2][3] The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The success of the reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following sections provide a summary of typical reaction conditions and detailed experimental protocols.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
While specific literature on the Suzuki-Miyaura coupling of tetralinylboronic acids is not abundant, the reaction conditions can be extrapolated from protocols for other arylboronic acids. The following table summarizes typical conditions that serve as a good starting point for optimization.
| Parameter | Commonly Used Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Catalyst choice can significantly impact yield and reaction time. Pd(PPh₃)₄ is a common starting point.[4] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf | Often used with Pd(OAc)₂ or Pd₂(dba)₃ to form the active catalytic species in situ.[4] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | An inorganic base is crucial for the activation of the boronic acid. Carbonates are widely used.[1] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent) | A mixture of an organic solvent and an aqueous base solution is common.[3] |
| Temperature | Room Temperature to 120 °C | The required temperature depends on the reactivity of the coupling partners. |
| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC or LC-MS to determine completion. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of a tetralinylboronic acid with an aryl halide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard method suitable for a wide range of aryl and heteroaryl halides.
Materials:
-
Tetralinylboronic acid (1.0 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a round-bottom flask, add the tetralinylboronic acid, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Tetralinylboronic acid (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine the tetralinylboronic acid, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction in a research setting.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Disclaimer: The provided protocols are representative examples for the Suzuki-Miyaura coupling of arylboronic acids and may require optimization for specific substrates, such as different tetralinylboronic acid derivatives and coupling partners. It is recommended to perform small-scale test reactions to determine the optimal conditions for each specific transformation. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Applications of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is an organoboron compound with the chemical formula C₁₀H₁₃BO₂. While specific, detailed applications in materials science for this exact molecule are not extensively documented in publicly available literature, its structure lends itself to several potential applications, primarily as a building block in the synthesis of advanced functional materials. The presence of the boronic acid group makes it an ideal candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the creation of carbon-carbon bonds. This allows for the incorporation of the bulky, partially saturated tetrahydronaphthalene moiety into larger molecular architectures, such as conjugated polymers for organic electronics or as a component in fluorescent sensors.
This document provides detailed, representative application notes and protocols for the potential use of this compound in two key areas of materials science: the synthesis of a conjugated copolymer for organic electronics and the development of a fluorescent sensor. These protocols are based on established methodologies for similar boronic acids and are intended to serve as a practical guide for researchers.
Application Note 1: Synthesis of a Conjugated Copolymer for Organic Electronics
Application: Synthesis of a polyfluorene-based copolymer incorporating a 5,6,7,8-tetrahydronaphthyl side group via Suzuki-Miyaura polycondensation. The introduction of the bulky, non-planar tetrahydronaphthyl group can enhance the solubility of the resulting polymer and potentially influence its solid-state packing and photophysical properties, which are critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Principle: The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (in this case, this compound) and an organohalide. In this protocol, the boronic acid is coupled with a dihalogenated fluorene monomer to produce a high molecular weight conjugated polymer.
Experimental Protocol: Synthesis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(5,6,7,8-tetrahydronaphthalen-1-yl)]
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a Schlenk flask, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of anhydrous toluene under an inert atmosphere. Stir the mixture at room temperature for 20 minutes to form the active Pd(PPh₃)₄ catalyst in situ.
-
Reaction Setup: In a separate three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol) and this compound (1.05 mmol).
-
Solvent and Base Addition: Add 20 mL of anhydrous toluene to the flask, followed by 5 mL of a 2 M aqueous solution of potassium carbonate.
-
Polymerization: Degas the mixture by bubbling argon through it for 30 minutes. Add the prepared catalyst solution to the reaction mixture via a syringe. Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of methanol with vigorous stirring to precipitate the polymer.
-
Filter the polymer and wash it with methanol and then deionized water to remove any remaining salts and catalyst residues.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate it into methanol. Repeat this step twice to ensure high purity.
-
Dry the final polymer product under vacuum at 40 °C for 24 hours.
-
Expected Quantitative Data
The following table summarizes the expected properties of the synthesized copolymer. These are representative values based on similar polyfluorene copolymers and would need to be confirmed experimentally.
| Property | Expected Value |
| Yield | 75-90% |
| Number Average MW (M_n) | 15,000 - 30,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-Vis Absorption (λ_max) | 380 - 400 nm (in solution) |
| Photoluminescence (λ_em) | 420 - 450 nm (in solution) |
| Quantum Yield (Φ_PL) | 0.5 - 0.7 (in solution) |
Workflow Diagram
Application Note 2: Development of a Fluorescent Sensor
Application: Synthesis of a fluorescent chemosensor for the detection of diols, such as saccharides. The sensor consists of a fluorophore (e.g., coumarin) functionalized with the this compound moiety.
Principle: Boronic acids can reversibly bind with 1,2- or 1,3-diols to form cyclic boronate esters. This binding event can alter the electronic properties of the boronic acid, which, if conjugated to a fluorophore, can lead to a change in the fluorescence signal (e.g., intensity, wavelength). This principle can be used to detect the presence and concentration of diol-containing analytes. The tetrahydronaphthalene group may influence the sensor's solubility and interaction with the analyte.
Experimental Protocol: Synthesis of a Coumarin-Based Fluorescent Sensor
Materials:
-
7-Hydroxy-4-methylcoumarin
-
1-(Bromomethyl)-5,6,7,8-tetrahydronaphthalene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of 7-((5,6,7,8-Tetrahydronaphthalen-1-yl)methoxy)-4-methyl-2H-chromen-2-one
-
In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1.0 mmol) and 1-(bromomethyl)-5,6,7,8-tetrahydronaphthalene (1.1 mmol) in 20 mL of anhydrous acetonitrile.
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Reflux the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the intermediate product.
Step 2: Borylation to form the final sensor
-
In a Schlenk flask, combine the product from Step 1 (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (3.0 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 15 mL of anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the mixture to room temperature and filter it through a pad of Celite.
-
Evaporate the solvent and purify the residue by column chromatography to yield the final boronic acid pinacol ester sensor.
-
The pinacol ester can be hydrolyzed to the boronic acid using an aqueous acid workup if required.
Expected Sensor Performance Data
The following table presents hypothetical performance metrics for the fluorescent sensor when detecting a model analyte like fructose.
| Parameter | Expected Value |
| Excitation Wavelength (λ_ex) | ~360 nm |
| Emission Wavelength (λ_em) | ~450 nm |
| Fluorescence Change | 2 to 5-fold enhancement upon analyte binding |
| Detection Limit | 1 - 10 µM |
| Binding Constant (K_a) | 10³ - 10⁴ M⁻¹ |
| Response Time | < 5 minutes |
Logical Diagram of Sensor Function
Application Notes: Derivatization of Drug Scaffolds with 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid
Introduction
The 5,6,7,8-tetrahydronaphthalene, also known as tetralin, core is a significant structural motif in medicinal chemistry. Its rigid, fused-ring system offers a defined three-dimensional scaffold that can be strategically modified to interact with various biological targets.[1] The derivatization of this scaffold is a key strategy in the development of novel therapeutic agents for a range of diseases, including cancer and neurological disorders.[1][2] 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is a versatile building block in this context, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[3][4]
Boronic acids are valued in drug discovery due to their stability, low toxicity, and versatile reactivity.[4] When used in drug design, they are ultimately metabolized to boric acid, a "green compound" that is eliminated by the body.[4] The Suzuki-Miyaura cross-coupling reaction, which pairs organoboron compounds with organic halides, is a particularly powerful tool for synthesizing complex molecules and biaryl systems with high efficiency and selectivity under mild conditions.[5] This methodology is exceptionally well-suited for creating libraries of compounds for structure-activity relationship (SAR) studies.
These notes provide an overview of the application of this compound in drug scaffold derivatization, with a focus on experimental protocols and a case study on the development of antitumor agents.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone for utilizing this compound in drug development. It facilitates the creation of a C-C bond between the tetrahydronaphthalene moiety and another aryl or heteroaryl scaffold, a common feature in many bioactive molecules. The general mechanism involves a catalytic cycle with a palladium complex, consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application Case Study: Tetrahydronaphthalene Scaffolds as Antitumor Agents
Derivatives of the 5,6,7,8-tetrahydronaphthalene scaffold have been synthesized and identified as a potent new class of antitumor agents that target the colchicine binding site of tubulin.[2][7] One notable compound, 2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (referred to as 4c in the source literature), demonstrated significant and selective cytotoxicity against several human cancer cell lines.[2][7]
Data Presentation: Biological Activity of Compound 4c
The antitumor potency of the lead compound was evaluated across multiple cancer cell lines and compared against its effect on normal cells. The key quantitative findings are summarized below.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 4c | HepG2 | Hepatocellular Carcinoma | 6.02 | [2][7] |
| HCT-116 | Colorectal Carcinoma | 8.45 | [2][7] | |
| MCF-7 | Breast Adenocarcinoma | 6.28 | [2][7] | |
| WI38 | Normal Lung Fibroblast | 51.78 | [2][7] | |
| WISH | Normal Amniotic Epithelium | 42.36 | [2][7] |
Tubulin Polymerization Inhibition
| Compound | Assay | IC₅₀ (µM) | Reference |
| 4c | Tubulin Polymerization Inhibition | 3.64 | [7] |
Mechanism of Action: Signaling Pathway
Compound 4c exerts its antitumor effect by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis) through the activation of caspase cascades.[2][7] In HepG2 and HCT-116 cells, an increase in caspase-3 levels was observed, while in MCF-7 cells, caspase-9 levels were elevated.[7]
Caption: Proposed mechanism of action for the antitumor tetrahydronaphthalene derivative.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (e.g., Ar-Br, Ar-I) (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01 - 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), often with water
-
Round-bottom flask or microwave vial
-
Stir bar
-
Condenser and heating mantle (or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask or microwave vial, add this compound, the aryl halide, the base, and a magnetic stir bar.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent (and water, if applicable) via syringe. The mixture is typically sparged with the inert gas for 10-15 minutes to ensure deoxygenation.[8]
-
If using conventional heating, attach a condenser and heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring. If using microwave irradiation, place the vial in the reactor and heat to the target temperature (e.g., 120 °C) for a shorter duration (e.g., 30-45 minutes).[9]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent (e.g., 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: In Vitro Cytotoxicity (SRB or MTT Assay)
This protocol provides a general outline for assessing the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization buffer (for MTT) or Trichloroacetic acid (TCA) and Tris base (for SRB)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.
-
Assay Development (SRB method as an example):
-
Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4 °C.
-
Wash the plates multiple times with water and allow them to air dry.
-
Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
-
Data Acquisition: Measure the absorbance (optical density) at the appropriate wavelength (e.g., ~510 nm for SRB) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
References
- 1. 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and agrochemical industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1] This document provides detailed experimental procedures for the coupling of various aryl halides with 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid, a valuable building block for the synthesis of compounds with potential applications in medicinal chemistry. The tetrahydronaphthalene motif is present in a number of biologically active molecules, and its derivatization via Suzuki coupling allows for the exploration of new chemical space.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is based on established protocols for similar transformations.[2][3]
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | Toluene/Ethanol (4:1) | 80 | 3 | 49 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | Toluene/Ethanol (4:1) | 80 | 3 | 30 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Dioxane/H₂O (3:1) | 90 | 12 | Est. 70-85 |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | Est. 75-90 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 18 | Est. 65-80 |
Estimated yields are based on typical outcomes for similar Suzuki-Miyaura couplings and may require optimization for the specific substrates.
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Ethanol mixture, 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the palladium catalyst, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%), to the flask.
-
Add the anhydrous toluene/ethanol (4:1) solvent mixture via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 3 hours.[2][3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-5,6,7,8-tetrahydronaphthalene product.
-
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes: 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid as a key synthetic intermediate, particularly in the construction of biologically active molecules. The partially saturated tetralin scaffold is a valuable pharmacophore found in a variety of therapeutic agents.
Introduction
This compound is an organic compound containing a boronic acid functional group attached to a tetrahydronaphthalene core. This reagent is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] Its stability, ease of handling, and reactivity make it a valuable building block in medicinal chemistry for the synthesis of complex aromatic systems and molecules with therapeutic potential.[1] The tetralin moiety provides a rigid, three-dimensional structure that can be strategically functionalized to interact with biological targets.
Key Applications in Drug Discovery
The primary application of this compound is in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals. A significant area of application is the development of ligands for G protein-coupled receptors (GPCRs), a large family of integral membrane proteins that are important drug targets.
Synthesis of 5-HT1A Receptor Antagonists:
One notable application is in the synthesis of analogues of WAY-100635, a potent and selective antagonist of the 5-HT1A receptor.[2][3] The 5-HT1A receptor is implicated in a variety of neurological and psychiatric disorders, including anxiety and depression. By coupling this compound with suitable heterocyclic halides, novel antagonists with modified pharmacokinetic and pharmacodynamic properties can be synthesized. The tetralin core in these molecules often serves as a key structural element for receptor binding and activity.
Experimental Data
The Suzuki-Miyaura coupling reaction is a highly efficient method for the synthesis of 2-arylpyridines. The following table summarizes representative quantitative data for this type of transformation.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF (3.0 equiv) | 1,4-Dioxane | 110 | 18 | 74 | [4] |
Note: Ligand 1 is a biarylphosphine ligand commonly used in Buchwald-Hartwig and Suzuki-Miyaura coupling reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from a general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.[4]
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Biarylphosphine ligand (e.g., SPhos, XPhos) (4.5 mol%)
-
Potassium fluoride (KF) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Oven-dried resealable Schlenk tube with a Teflon screw valve
-
Magnetic stir bar
Procedure:
-
To an oven-dried resealable Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), the biarylphosphine ligand (4.5 mol%), this compound (1.5 equiv), and anhydrous potassium fluoride (3.0 equiv).
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with argon (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Add the aryl bromide (1.0 equiv) via syringe. If the aryl bromide is a solid, add it with the other solid reagents in step 1.
-
Replace the rubber septum with the Teflon screw valve and seal the Schlenk tube.
-
Place the reaction mixture in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 18-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway of the 5-HT1A Receptor
The 5-HT1A receptor is a G protein-coupled receptor that, upon activation by serotonin (5-HT), initiates a signaling cascade that modulates neuronal activity. Antagonists developed using this compound block this pathway.
Caption: Simplified 5-HT1A receptor signaling pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid, a valuable building block in medicinal chemistry. The tetralin scaffold is a key structural motif in a variety of biologically active compounds, and its boronic acid derivative serves as a crucial intermediate for the synthesis of complex molecules through cross-coupling reactions.[1][2] This protocol details a robust and scalable three-step synthetic route, starting from commercially available naphthalene. The methodology is designed to be suitable for industrial applications, focusing on efficiency, scalability, and purification strategies for obtaining high-purity final product.
Introduction
The 5,6,7,8-tetrahydronaphthalene (tetralin) moiety is a prevalent scaffold in numerous compounds with significant therapeutic potential. Its presence in molecules targeting a range of diseases, including cancer and cardiovascular disorders, underscores its importance in drug discovery.[1][2][3] Boronic acids are versatile reagents in organic synthesis, most notably for their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The synthesis of this compound provides a key intermediate for the development of novel therapeutics incorporating the tetralin framework. This document outlines a detailed protocol for its multi-gram scale synthesis, purification, and provides context for its application in drug development.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step sequence:
-
Bromination of Naphthalene: Naphthalene is first brominated to yield 1-bromonaphthalene.
-
Catalytic Hydrogenation: The aromatic ring of 1-bromonaphthalene is selectively hydrogenated to produce 1-bromo-5,6,7,8-tetrahydronaphthalene.
-
Borylation via Grignard Reaction: The resulting aryl bromide is converted to the corresponding Grignard reagent, which is then reacted with a trialkyl borate followed by hydrolysis to afford the target boronic acid.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Bromonaphthalene
This procedure is adapted from established methods for the bromination of naphthalene.[4]
Materials and Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.
-
Heating mantle.
-
Naphthalene
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Sodium hydroxide (pellets)
Procedure:
-
In a well-ventilated fume hood, charge the round-bottom flask with naphthalene and carbon tetrachloride.
-
Heat the mixture to a gentle reflux with stirring.
-
Slowly add bromine via the dropping funnel over several hours, maintaining a gentle reflux. The reaction is exothermic.
-
After the addition is complete, continue to heat the mixture until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add sodium hydroxide pellets to the crude product and stir at 90-100 °C for 3-4 hours to neutralize any remaining acid and stabilize the product.
-
Purify the crude 1-bromonaphthalene by vacuum distillation.
Table 1: Representative Quantities and Yields for Step 1
| Reagent/Product | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) | Purity (GC) |
| Naphthalene | 128.17 | 512 g | 4.0 | - | >99% |
| Bromine | 159.81 | 707 g | 4.4 | - | - |
| 1-Bromonaphthalene | 207.07 | 600-620 g | 2.9-3.0 | 72-75 | >98% |
Step 2: Synthesis of 1-Bromo-5,6,7,8-tetrahydronaphthalene
This step involves the catalytic hydrogenation of the unsubstituted ring of 1-bromonaphthalene. The choice of catalyst and reaction conditions is crucial to achieve selective reduction.
Materials and Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator).
-
1-Bromonaphthalene
-
Palladium on carbon (5% Pd/C) or Raney nickel catalyst.
-
Ethanol or acetic acid (solvent).
-
Hydrogen gas source.
Procedure:
-
Charge the autoclave with 1-bromonaphthalene and the chosen solvent.
-
Carefully add the hydrogenation catalyst under an inert atmosphere.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude 1-bromo-5,6,7,8-tetrahydronaphthalene may be used directly in the next step or purified by vacuum distillation.
Table 2: Representative Quantities and Yields for Step 2
| Reagent/Product | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) | Purity (GC) |
| 1-Bromonaphthalene | 207.07 | 414 g | 2.0 | - | >98% |
| 5% Pd/C | - | 4 g | - | - | - |
| 1-Bromo-5,6,7,8-tetrahydronaphthalene | 211.10 | ~380 g | ~1.8 | ~90 | >97% |
Step 3: Synthesis of this compound
This final step utilizes a Grignard reaction followed by borylation and hydrolysis.
Materials and Equipment:
-
Dry, multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser under an inert atmosphere (nitrogen or argon).
-
Magnesium turnings.
-
Iodine crystal (for initiation).
-
1-Bromo-5,6,7,8-tetrahydronaphthalene.
-
Anhydrous tetrahydrofuran (THF).
-
Triisopropyl borate.
-
Hydrochloric acid (aqueous solution).
-
Heptane or Hexane.
Procedure:
-
Activate the magnesium turnings in the reaction flask by heating under vacuum and then cooling under an inert atmosphere. Add a small crystal of iodine.
-
Add a solution of 1-bromo-5,6,7,8-tetrahydronaphthalene in anhydrous THF to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed.
-
Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate, keeping the internal temperature below -60 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly pouring the mixture into a stirred solution of hydrochloric acid and ice.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude boronic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like ethyl acetate/heptane).
Table 3: Representative Quantities and Yields for Step 3
| Reagent/Product | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) | Purity (HPLC) |
| 1-Bromo-5,6,7,8-tetrahydronaphthalene | 211.10 | 211 g | 1.0 | - | >97% |
| Magnesium | 24.31 | 26.7 g | 1.1 | - | - |
| Triisopropyl borate | 188.08 | 207 g | 1.1 | - | - |
| This compound | 176.03 | ~140 g | ~0.8 | ~80 | >98% |
Purification of the Final Product
Arylboronic acids can often be challenging to purify by column chromatography due to their polarity and tendency to dehydrate to form boroxines. Large-scale purification is typically achieved by:
-
Recrystallization: This is the most common and scalable method. The crude boronic acid can be dissolved in a minimal amount of a hot solvent (e.g., water, ethanol, or a mixture of solvents like ethyl acetate and heptane) and allowed to cool slowly to form crystals.
-
Acid-Base Extraction: The crude product can be dissolved in a suitable organic solvent and washed with a basic aqueous solution (e.g., sodium hydroxide) to form the water-soluble boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then acidified to precipitate the pure boronic acid, which can be collected by filtration.
Caption: Purification workflow for this compound.
Applications in Drug Development
The tetralin core is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][2][3] this compound is a key building block for accessing novel analogs of these compounds through Suzuki-Miyaura cross-coupling. This reaction allows for the efficient formation of a C-C bond between the tetralin core and a variety of aryl or heteroaryl partners, enabling the exploration of structure-activity relationships.
Examples of therapeutic areas where tetralin derivatives are active include:
-
Oncology: The tetralin framework is found in several anticancer agents.[2][3]
-
Central Nervous System (CNS) Disorders: Derivatives of tetralin have shown activity as antidepressants and antipsychotics.
-
Cardiovascular Disease: Certain tetralin-containing molecules have been investigated as thromboxane receptor antagonists.[1]
Caption: Application of the boronic acid in drug discovery via Suzuki-Miyaura coupling.
Safety Considerations
-
Bromine: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Grignard Reagents: Highly reactive and pyrophoric. All glassware must be oven-dried, and the reaction must be carried out under a strictly inert atmosphere.
-
Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation should be performed in a properly functioning autoclave by trained personnel.
-
Solvents: Organic solvents used in this synthesis are flammable and may be harmful. Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure. A thorough risk assessment should be conducted before commencing any experimental work.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Suzuki Reactions with 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in Suzuki reactions.
Q1: I am observing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?
Low or no conversion in a Suzuki reaction with a sterically hindered substrate like this compound can be attributed to several factors.[1][2]
Potential Causes & Troubleshooting Steps:
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for sterically hindered substrates.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.[1]
-
Base: Weaker bases may not be sufficient to activate the boronic acid for transmetalation. Try stronger bases like K₃PO₄, Cs₂CO₃, or KOtBu.[3][4]
-
Solvent: The solvent should be able to dissolve the reactants and be suitable for the chosen reaction temperature. Common choices include ethereal solvents like dioxane and THF, or aromatic solvents like toluene for higher temperatures.[5]
-
Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.[5] Consider increasing the temperature to 100-110 °C or higher, depending on the solvent's boiling point. Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[5]
-
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure the reaction conditions facilitate its reduction to Pd(0). The phosphine ligand itself can often act as the reductant.
Q2: My reaction is producing significant side products, primarily homocoupling of the boronic acid and protodeboronation. How can I minimize these?
Side reactions are a common challenge, especially when forcing conditions are required for hindered substrates.[2]
Troubleshooting Strategies:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is more prevalent with electron-rich and sterically hindered boronic acids.[5]
-
Homocoupling: This side reaction leads to the formation of a dimer of the boronic acid.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can help mitigate this issue.[1]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]
-
Frequently Asked Questions (FAQs)
Q3: What is a general, robust protocol for a Suzuki reaction with this compound?
While every reaction requires specific optimization, the following general protocol can serve as a good starting point.
General Experimental Protocol
Reagents & Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium precatalyst, ligand, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography.
Q4: How do I choose the right ligand for my sterically hindered Suzuki coupling?
The choice of ligand is critical for a successful reaction.[6] For sterically demanding substrates, bulky and electron-rich ligands are generally the most effective.[3]
Ligand Selection Guide:
| Ligand Type | Specific Examples | Key Features & Performance |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Generally provide high yields for a broad range of substrates, including sterically hindered and electron-rich or -poor partners.[1][6] Often considered the state-of-the-art for difficult couplings.[6] |
| Dialkylbiaryl Phosphines | DavePhos, JohnPhos | Highly active catalysts, often enabling reactions at room temperature and with low catalyst loadings.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer high stability and are excellent for activating less reactive coupling partners like aryl chlorides. |
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of a model Suzuki-Miyaura coupling reaction involving a sterically hindered boronic acid.
Table 1: Optimization of Reaction Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 24 | <10 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 24 | 25 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 12 | 92 |
| 5 | Pd(OAc)₂ | RuPhos | KOtBu | THF | 80 | 18 | 78 |
Note: Yields are hypothetical and for illustrative purposes.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for setting up and optimizing a Suzuki reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil and will not crystallize | - Presence of residual solvent. - Impurities preventing crystallization. | - Dry the product under high vacuum for an extended period. - Attempt trituration with a non-polar solvent like hexane to induce solidification. - Consider converting the boronic acid to its pinacol ester, which may be a crystalline solid and is easier to purify via chromatography. |
| Low recovery after recrystallization | - The chosen solvent system is too effective at dissolving the product, even at low temperatures. - The product is highly soluble in the selected solvent. | - Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Employ a two-solvent recrystallization method. Dissolve the compound in a minimal amount of a good solvent and then add a poor solvent dropwise until turbidity is observed, followed by heating to redissolve and slow cooling. |
| Streaking or tailing on silica gel TLC/column chromatography | - The polar boronic acid group is interacting strongly with the acidic silica gel. - Decomposition on silica gel. | - Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent. - Use neutral alumina as the stationary phase instead of silica gel. - Consider using boric acid-impregnated silica gel to reduce tailing.[1] - Reverse-phase chromatography (C18) may provide better separation. |
| Co-elution of impurities during column chromatography | - Impurities have similar polarity to the product. | - Optimize the solvent system for column chromatography by screening different solvent mixtures and gradients. - If normal phase chromatography is ineffective, try reverse-phase HPLC. - Consider derivatization to the diethanolamine adduct, which can be selectively precipitated.[2][3][4] |
| Presence of protodeborylated impurity | - The boronic acid is unstable under the reaction or purification conditions (e.g., prolonged exposure to acidic or basic conditions, or moisture at high temperatures). | - Minimize exposure to harsh pH conditions and water, especially at elevated temperatures. - Ensure all solvents are dry. - Purification via recrystallization or derivatization may be more effective at removing this impurity than chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification methods for arylboronic acids like this compound are recrystallization, acid-base extraction, and column chromatography.[5] In some cases, derivatization to a more easily purified intermediate, such as a pinacol ester or a diethanolamine adduct, is employed.[2][4]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific solvent systems for this exact compound are not widely published, good starting points for arylboronic acids include mixed solvent systems such as ethyl acetate/hexanes, or single solvents like hot water or ethanol.[4][5] It is crucial to perform small-scale solvent screening to identify the optimal conditions.
Q3: How can I remove non-acidic impurities from my crude product?
A3: An acid-base extraction is a highly effective method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and extract with an aqueous basic solution (e.g., 1M NaOH). The boronic acid will move to the aqueous layer as its boronate salt, while non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is subsequently extracted back into an organic solvent.[6]
Q4: Can I use standard silica gel chromatography to purify this boronic acid?
A4: While possible, it is often challenging. Boronic acids are polar and can interact strongly with the acidic nature of silica gel, leading to poor separation, streaking, and sometimes decomposition.[3][5] If you choose this method, consider using a solvent system with a polar modifier (e.g., dichloromethane/methanol).[6] Alternatives like neutral alumina or reverse-phase chromatography are often more successful.[5]
Q5: What are the typical impurities I might encounter?
A5: Common impurities include the corresponding protodeborylated arene (tetralin), boroxine (a trimeric anhydride formed by dehydration of the boronic acid), and unreacted starting materials from the synthesis.[3]
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In small test tubes, test the solubility of a few milligrams of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
Dissolution: In a flask, dissolve the crude boronic acid in the minimum amount of the chosen hot solvent.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and extract with 1-2 M aqueous NaOH. Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Washing: The initial organic layer, containing non-acidic impurities, can be discarded.
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Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1-2 M aqueous HCl until the pH is acidic, which will cause the boronic acid to precipitate.
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Back-Extraction: Extract the precipitated boronic acid from the aqueous layer with fresh ethyl acetate. Repeat this extraction 2-3 times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Visualizations
References
Preventing protodeboronation of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
Welcome to the Technical Support Center for 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent, with a specific focus on preventing protodeboronation in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of 5,6,7,8-tetrahydronaphthalene as a byproduct.[1] This reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.[1] Arylboronic acids, including this compound, are susceptible to this degradation pathway, particularly under the conditions required for many cross-coupling reactions.[1]
Q2: What factors contribute to the protodeboronation of this compound?
A2: Several factors can influence the rate of protodeboronation:
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pH of the reaction medium: Protodeboronation can be catalyzed by both acid and base.[1] For many arylboronic acids, the reaction is fastest at high pH due to the formation of a more reactive arylboronate anion.[2]
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Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.[3]
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Choice of Base: The type and concentration of the base are critical. Strong bases can promote protodeboronation.[4]
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Presence of Water: Water acts as a proton source for the reaction. While Suzuki-Miyaura reactions often use aqueous conditions, excessive water can be detrimental.
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Catalyst System: An inefficient palladium catalyst and ligand system can lead to a slow desired coupling reaction, allowing more time for the protodeboronation side reaction to occur.[1]
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Electronic Nature of the Aryl Group: Electron-rich arylboronic acids can be more susceptible to protodeboronation under certain conditions. The tetralin system of this compound is electron-rich.
Q3: Should I use the boronic acid or a boronic ester derivative (e.g., pinacol or MIDA ester)?
A3: For substrates prone to protodeboronation, it is highly recommended to use a boronic ester derivative.[2]
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Pinacol Esters: These are generally more stable than the corresponding boronic acids and can slowly hydrolyze in situ to release the active boronic acid. This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, thereby minimizing protodeboronation.[5]
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MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids.[1] They provide a very slow and controlled release of the boronic acid, which is a highly effective method to minimize protodeboronation, especially for very unstable substrates.[1]
The choice between the free acid, pinacol ester, or MIDA ester will depend on the specific reactivity of your coupling partners and the reaction conditions. For challenging couplings where protodeboronation is a significant issue, MIDA esters are often the best choice.
Troubleshooting Guide
This guide addresses the common issue of observing significant protodeboronation of this compound, leading to the formation of 5,6,7,8-tetrahydronaphthalene and reduced yield of the desired coupled product.
Problem: Low yield of desired product and significant formation of 5,6,7,8-tetrahydronaphthalene.
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Detailed Recommendations & Protocols
As a first-line defense against protodeboronation, consider using a more stable boronic ester derivative of this compound.
Table 1: Comparison of Boron Reagents for Mitigating Protodeboronation
| Boron Reagent | Relative Stability | Key Characteristics | Considerations |
| Boronic Acid | Low | Can be more reactive. | Highly susceptible to protodeboronation. |
| Pinacol Ester | Moderate to High | Generally more stable than the boronic acid; enables a "slow-release" of the active species. | Commercially available or can be synthesized from the boronic acid. |
| MIDA Ester | Very High | Exceptionally stable, air-stable solids; provides a very slow, controlled release of the boronic acid.[1] | Requires an additional synthetic step; deprotection is necessary for the coupling reaction to proceed. |
Protocol 1: General Procedure for the Preparation of a MIDA Boronate Ester
This protocol is a general guideline for the synthesis of the MIDA ester of this compound.
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Materials:
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This compound (1.0 equiv)
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N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux to facilitate the azeotropic removal of water.
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Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
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Upon completion, cool the reaction mixture and perform an appropriate work-up to isolate the MIDA boronate ester. The product can often be purified by crystallization or column chromatography.
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If protodeboronation is still observed with a boronic ester, further optimization of the reaction conditions is necessary.
Table 2: Impact of Reaction Parameters on Protodeboronation and Recommended Adjustments
| Parameter | Observation | Recommended Action | Rationale |
| Base | Significant protodeboronation with strong bases (e.g., NaOH, KOH). | Switch to a weaker base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[6] | Milder bases are often sufficient to promote the Suzuki-Miyaura coupling while minimizing the base-catalyzed protodeboronation.[6] |
| Temperature | Increased protodeboronation at elevated temperatures (e.g., >100 °C). | Lower the reaction temperature. A starting point of 60-80 °C is recommended.[4] | The rate of protodeboronation is often more sensitive to temperature than the desired coupling reaction. |
| Catalyst System | Slow or incomplete reaction, leading to prolonged exposure of the boronic ester to potentially degrading conditions. | Use a highly active palladium catalyst and ligand system (e.g., Buchwald-type biarylphosphine ligands or N-heterocyclic carbene ligands).[4] | A more efficient catalyst will accelerate the rate of the desired cross-coupling, outcompeting the protodeboronation side reaction. |
| Solvent | Using protic solvents. | If compatible with your substrates, consider using anhydrous solvents and ensuring all glassware is thoroughly dried. | The presence of water as a proton source is necessary for protodeboronation. |
Protocol 2: General Suzuki-Miyaura Coupling Protocol to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with the pinacol ester of this compound.
-
Materials:
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Aryl halide (1.0 equiv)
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This compound pinacol ester (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
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Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
-
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
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Boronic Ester Addition: Add the this compound pinacol ester to the reaction mixture.
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Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and decision-making processes discussed in this guide.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Decision tree for selecting the appropriate boron reagent.
References
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Tetralin Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the Suzuki-Miyaura cross-coupling reactions of tetralin boronic acids. Below you will find structured data, detailed experimental protocols, and workflow diagrams to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a tetralin boronic acid is giving low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving tetralin boronic acids can often be attributed to several key factors:
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Catalyst and Ligand Choice: The steric bulk of the tetralin moiety can hinder the coupling reaction. Utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is also critical.
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Suboptimal Base: The base plays a crucial role in the activation of the boronic acid for transmetalation. For sterically hindered substrates like tetralin boronic acids, stronger inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide better results than weaker bases like sodium carbonate (Na₂CO₃).
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Solvent System: The solvent must effectively dissolve both the organic substrates and the inorganic base. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is commonly used. The ratio of the organic solvent to water can significantly influence the reaction's success.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction kinetics. Increasing the temperature, sometimes with the aid of microwave irradiation, can help overcome the activation energy barrier.
-
Degassing: Inadequate removal of oxygen from the reaction mixture can lead to catalyst decomposition and the formation of unwanted side products. Ensure thorough degassing of your solvents and reaction setup.
Q2: I am observing significant amounts of homocoupling of my tetralin boronic acid. How can I minimize this side reaction?
A2: Homocoupling, the formation of a bi-tetralin species, is a common side reaction often promoted by the presence of oxygen. To minimize homocoupling, consider the following:
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Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or sparge your solvent with an inert gas (argon or nitrogen) for an extended period to thoroughly remove dissolved oxygen.
-
Use of High-Purity Reagents: Impurities in your starting materials can sometimes promote side reactions.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can favor the desired cross-coupling pathway over homocoupling.
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ may be advantageous as some Pd(II) sources can promote homocoupling during their in-situ reduction to Pd(0).
Q3: Protodeboronation (loss of the boronic acid group) is a recurring issue in my reactions. What strategies can I employ to prevent this?
A3: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This can be a significant issue, especially with electron-rich or sterically hindered boronic acids. To mitigate protodeboronation:
-
Anhydrous Conditions: Since water is a proton source, using rigorously dried solvents and reagents can significantly reduce this side reaction.
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Use of Boronic Esters: Converting the tetralin boronic acid to a more stable boronic ester derivative (e.g., a pinacol ester) can protect it from degradation.
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Milder Base: In some cases, a very strong base can accelerate protodeboronation. If you suspect this is the case, screening slightly weaker bases may be beneficial.
Troubleshooting Guide
If you are encountering issues with your tetralin boronic acid couplings, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for low-yielding tetralin boronic acid couplings.
Data Presentation: Solvent and Base Screening
The following table summarizes the impact of different base and solvent combinations on the yield of the Suzuki-Miyaura coupling between (5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid and 4-bromoanisole.
| Entry | Base (equivalents) | Solvent System (v/v) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (3.0) | 1,4-Dioxane / H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ (3.0) | 1,4-Dioxane / H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 88 |
| 3 | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 75 |
| 4 | Na₂CO₃ (3.0) | 1,4-Dioxane / H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 65 |
| 5 | K₃PO₄ (3.0) | Toluene / H₂O (4:1) | Pd(dppf)Cl₂ (3) | 100 | 12 | 85 |
| 6 | K₃PO₄ (3.0) | THF / H₂O (4:1) | Pd(OAc)₂/SPhos (2/4) | 80 | 16 | 95 |
Note: These are representative data points and optimal conditions may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: High-Yield Suzuki-Miyaura Coupling of (5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid with 4-bromoanisole using K₃PO₄ in 1,4-Dioxane/H₂O
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Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium phosphate (K₃PO₄) (3.0 mmol).
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol).
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Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe. The solvents should be degassed prior to use.
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Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir the reaction mixture for 12 hours.
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Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling using a Buchwald Ligand
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Reagent Preparation: In a glovebox or under an inert atmosphere, add (5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium phosphate (K₃PO₄) (3.0 mmol) to a reaction vial.
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Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol) and SPhos (0.04 mmol).
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Solvent Addition: Add degassed THF (8 mL) and degassed water (2 mL) via syringe.
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Reaction: Seal the vial and stir the mixture at 80 °C for 16 hours.
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Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing your reaction.
Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Common side reactions and byproducts in couplings with 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid in coupling reactions. The focus is on addressing common side reactions and byproducts encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Suzuki-Miyaura couplings with this compound?
The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 5,6,7,8-tetrahydronaphthalene. This reaction is often promoted by aqueous basic or acidic conditions.[1][2] The pH of the reaction medium is a critical factor influencing the rate of protodeboronation.[1][3]
-
Homocoupling: This reaction leads to the formation of a dimer of the boronic acid, resulting in the byproduct 1,1'-bi(5,6,7,8-tetrahydronaphthalene). Homocoupling is often caused by the presence of oxygen or certain palladium species in the reaction mixture.[4]
Q2: My Suzuki coupling reaction with this compound is giving low yields. What are the likely causes?
Low yields can stem from several factors, primarily related to the two main side reactions:
-
Significant Protodeboronation: Your starting boronic acid may be degrading before it can participate in the cross-coupling reaction. This is a common issue in Suzuki-Miyaura reactions, especially with prolonged reaction times or non-optimal pH.[1][3]
-
Prevalent Homocoupling: The reaction conditions may favor the self-coupling of the boronic acid. This is often exacerbated by inadequate degassing of the reaction mixture, leading to the presence of oxygen.
-
Steric Hindrance: The bulky nature of the 5,6,7,8-tetrahydronaphthalene moiety can impede the transmetalation step in the catalytic cycle, slowing down the desired cross-coupling and allowing more time for side reactions to occur.
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Catalyst Inactivity: The palladium catalyst may be inactive or poisoned, leading to a stalled reaction.
Q3: How can I minimize protodeboronation?
Several strategies can be employed to suppress protodeboronation:
-
Use of Anhydrous Solvents: Minimizing the amount of water in the reaction can reduce the rate of protodeboronation.[1]
-
Careful Selection of Base: The choice and concentration of the base are crucial. While a base is necessary for the transmetalation step, strongly basic aqueous conditions can accelerate protodeboronation.[2][3] Using a milder base or a non-aqueous base might be beneficial.
-
Use of More Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a boronic ester (e.g., a pinacol ester) or an organotrifluoroborate salt.[1] These derivatives often exhibit greater stability and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of boronic acid decomposition.
Q4: What are the best practices to avoid homocoupling?
To reduce the formation of homocoupling byproducts:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.
-
Appropriate Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during coupling reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper storage of catalyst and ligand under inert atmosphere. |
| Poor Solubility of Reagents | - Choose a solvent system in which all reactants are soluble at the reaction temperature.- Consider using a co-solvent. | |
| Steric Hindrance | - Employ bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate the coupling of sterically demanding substrates.- Increase reaction temperature and time, but monitor for decomposition. | |
| Significant Amount of 5,6,7,8-Tetrahydronaphthalene Byproduct (Protodeboronation) | Presence of excess water | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use. |
| Inappropriate Base/pH | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).- Use the minimum effective amount of base.- Consider using non-aqueous conditions. | |
| Prolonged reaction time | - Monitor the reaction closely and stop it once the starting material is consumed.- Optimize temperature to increase the rate of cross-coupling relative to protodeboronation. | |
| Significant Amount of Dimer Byproduct (Homocoupling) | Presence of Oxygen | - Ensure all solvents are thoroughly degassed.- Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) throughout the reaction. |
| Inefficient Pd(II) to Pd(0) reduction | - Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).- Add a reducing agent if using a Pd(II) source, though this can sometimes lead to other side reactions. | |
| Difficult Purification | Co-elution of product with byproducts | - Optimize chromatographic conditions (e.g., solvent gradient, choice of stationary phase).- Consider recrystallization as an alternative purification method. |
| Residual Boron-containing impurities | - Perform an aqueous workup with a mild base to remove boric acid and unreacted boronic acid.- A wash with a dilute solution of a diol (e.g., pinacol) can sometimes help to sequester boron species. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
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Solvent (e.g., Toluene/Ethanol/Water mixture, e.g., 4:1:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Logical Relationship of Side Reactions
Caption: Factors influencing side reactions in couplings with boronic acids.
References
Technical Support Center: 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
This technical support center provides guidance on the stability, storage, and handling of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid. The information is compiled from general knowledge of arylboronic acids and should be supplemented with in-house stability studies for critical applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (NMR, LC-MS) | Degradation of the compound. | Verify storage conditions. Avoid exposure to high humidity, light, and extreme pH. Prepare solutions fresh. |
| Low yields in coupling reactions (e.g., Suzuki coupling) | 1. Degradation of the boronic acid. 2. Presence of impurities. | 1. Use freshly opened material or material that has been stored properly. Consider re-purification if degradation is suspected. 2. Analyze the starting material for purity by a suitable method (e.g., NMR, LC-MS). |
| Formation of deboronated byproduct (5,6,7,8-tetrahydronaphthalene) | Protodeboronation due to acidic or basic conditions, or presence of water.[1] | Minimize exposure to acidic or basic aqueous solutions. Ensure anhydrous conditions for reactions where protodeboronation is a known risk. The rate of protodeboronation is often slowest around pH 5. |
| Observation of unknown impurities over time | Oxidative degradation or other decomposition pathways. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to air and light. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific long-term stability data for this compound is not extensively published, general guidelines for arylboronic acids should be followed. It is recommended to store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C to 4°C) and protected from light and moisture. Some suppliers suggest cold-chain transportation, indicating sensitivity to temperature fluctuations.[2][3]
Q2: How stable is this compound in solution?
The stability of arylboronic acids in solution is highly dependent on the solvent, pH, and temperature. In general, solutions should be prepared fresh for use. If storage in solution is necessary, use an anhydrous aprotic solvent and store under an inert atmosphere at low temperatures. Avoid aqueous solutions, especially under acidic or basic conditions, to minimize the risk of protodeboronation.[1]
Q3: What are the primary degradation pathways for this compound?
The main degradation pathways for arylboronic acids include:
-
Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be accelerated by acidic or basic conditions.[1]
-
Oxidation: The boronic acid group can be oxidized, particularly in the presence of air or other oxidizing agents.[4]
-
Formation of Anhydrides: Boronic acids can dehydrate to form boroxines (cyclic anhydrides). This is often a reversible process.
Q4: Are there any specific safety precautions for handling this compound?
Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed. It is important to note that some arylboronic acids have been found to be weakly mutagenic. Therefore, it is prudent to handle this compound as a potentially genotoxic impurity and minimize exposure. Handle in a well-ventilated area or a fume hood.
Experimental Protocols
Protocol: Assessment of Solid-State Stability
This protocol outlines a general procedure to assess the stability of this compound under various storage conditions.
-
Sample Preparation: Aliquot 5-10 mg of the boronic acid into several vials for each storage condition to be tested.
-
Storage Conditions:
-
Condition A (Recommended): -20°C, under argon, protected from light.
-
Condition B: 4°C, under argon, protected from light.
-
Condition C: Room temperature (20-25°C), under argon, protected from light.
-
Condition D: Room temperature (20-25°C), exposed to air and light.
-
-
Time Points: Analyze samples at t=0, 1, 3, 6, and 12 months.
-
Analysis:
-
Purity Assessment: Use a high-resolution analytical technique such as HPLC with UV detection or UPLC-MS to determine the purity of the compound at each time point.
-
Structural Integrity: Use ¹H NMR spectroscopy to check for the appearance of degradation products, such as the deboronated analog.
-
-
Data Evaluation: Compare the purity and spectral data at each time point to the initial t=0 data to determine the rate of degradation under each condition.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Degradation pathways of arylboronic acids.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. (7-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low reactivity of sterically hindered aryl halides with 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming the low reactivity of sterically hindered aryl halides with 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid and similar bulky coupling partners.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction showing low to no conversion when using a sterically hindered aryl halide?
A1: Low reactivity in these cases is primarily due to steric hindrance, which impedes key steps in the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) center, transmetalation of the organoboron species, and reductive elimination to form the final product. Standard palladium catalysts, such as Pd(PPh₃)₄, are often ineffective for hindered substrates.[1] To overcome this, optimization of the catalyst system, base, and reaction conditions is crucial.
Q2: What are the most critical factors to consider when optimizing a Suzuki-Miyaura coupling with sterically hindered substrates?
A2: The three most critical parameters to adjust are:
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Catalyst and Ligand Selection: This is the most significant factor. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are essential.[1]
-
Base Selection: The base activates the boronic acid for transmetalation and its choice can dramatically influence the reaction rate and yield.[1][2]
-
Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barriers of the catalytic cycle.[3]
Q3: Can this compound decompose under the reaction conditions?
A3: Like many boronic acids, this compound can be prone to protodeboronation, especially at elevated temperatures and in the presence of water. This side reaction converts the boronic acid back to its corresponding hydrocarbon, reducing the amount available for the cross-coupling reaction. Using anhydrous solvents and carefully selecting the base can help minimize this issue.
Q4: What are common side reactions to look out for in these types of couplings?
A4: Besides low conversion, common side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This can be promoted by the presence of oxygen.[4]
-
Dehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom.[4]
-
Protodeboronation: The loss of the boronic acid group, as mentioned in Q3.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective catalyst/ligand system. 2. Inappropriate base or solvent. 3. Insufficient reaction temperature or time. 4. Degradation of boronic acid. | 1. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an NHC ligand. For extremely hindered substrates, consider specialized ligands like AntPhos or BI-DIME.[1][3] 2. Screen different bases such as K₃PO₄, Cs₂CO₃, or a stronger base like K-tert-butoxide.[1][5] Use anhydrous toluene or dioxane as the solvent.[3] 3. Increase the reaction temperature, potentially to 100-140 °C.[3] Consider using microwave irradiation for rapid and efficient heating. 4. Use freshly opened or purified boronic acid. Minimize water content in the reaction. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step. | 1. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). 2. Optimize the base and consider using a mixed solvent system that can facilitate the dissolution of both the organic and inorganic components. |
| Dehalogenation of the Aryl Halide | 1. Presence of protic impurities. 2. Certain ligand/base combinations can promote this side reaction. | 1. Use anhydrous solvents and reagents. 2. Experiment with different bases and ligands. Sometimes a weaker base can mitigate this issue. |
| Inconsistent Results | 1. Variable quality of reagents (especially the boronic acid). 2. Inconsistent degassing or inert atmosphere. 3. Variable water content. | 1. Use high-purity reagents. Assess the purity of the boronic acid before use. 2. Standardize the degassing procedure (e.g., three freeze-pump-thaw cycles). 3. Use anhydrous solvents and dry glassware. |
Data Presentation: Ligand and Base Effects on Yield
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of sterically hindered substrates, highlighting the impact of ligand and base selection on the reaction yield.
Table 1: Effect of Different Ligands on the Yield of a Sterically Hindered Suzuki-Miyaura Coupling
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | <5 | [3] |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 0 | |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | >95 | [6][7] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | >95 | [1][3] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | >95 | [1][3] |
| AntPhos | Pd(OAc)₂ | K₃PO₄ | Xylenes | 140 | 63 |
Table 2: Effect of Different Bases on the Yield of a Sterically Hindered Suzuki-Miyaura Coupling
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 95 | [8] |
| K₂CO₃ | Pd-NHC-MIL-101(Cr) | H₂O | 85 | >90 | [9] |
| K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene | 100 | >95 | [1][3] |
| Cs₂CO₃ | Pd-NHC Complex | Isopropanol | 80 | 53 | [10] |
| K-tert-butoxide | Acenaphthoimidazolylidene Pd Complex | Dioxane | 80 | >99 | [5] |
| NaOH | TbPo-Pd(II) | MeOH/H₂O | 60 | 98.5 | [11] |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide with this compound
This protocol is a general guideline and may require further optimization for specific substrates.
Materials:
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Sterically hindered aryl halide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 mmol)
-
Anhydrous toluene (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the sterically hindered aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous toluene via syringe.
-
Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles.
-
After the final cycle, backfill the flask with the inert gas.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing hindered Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and solving common problems related to catalyst deactivation.
Guide 1: Low or No Conversion of Starting Materials
Question: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion is a common issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions. Follow these steps to diagnose the problem:
-
Verify Reagent Quality and Integrity:
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Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligands have not degraded. Use fresh, high-quality reagents, especially if they have been stored for a long time. Consider using a more robust pre-catalyst.
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This compound: This boronic acid can be susceptible to degradation. Assess its purity and consider if protodeboronation (replacement of the boronic acid group with a hydrogen) has occurred.
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Solvents and Bases: Use anhydrous, degassed solvents. Ensure the base is of high purity and finely powdered for solid bases.
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you suspect thermal deactivation, try running the reaction at a lower temperature for a longer duration.
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Base Selection: The choice of base is critical. For sterically hindered boronic acids like this compound, stronger, non-nucleophilic bases are often required. A screening of different bases can be beneficial.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact catalyst stability and activity. Ethereal solvents like dioxane and THF, often with a small amount of water, are commonly used.
-
-
Investigate Catalyst Deactivation Pathways:
-
Palladium Black Formation: A visible sign of catalyst deactivation is the formation of a black precipitate (palladium black). This indicates aggregation of the palladium catalyst into an inactive form. This can be caused by high temperatures or insufficient ligand concentration.
-
Ligand Degradation: Phosphine ligands are prone to oxidation. Ensure the reaction is performed under a strictly inert atmosphere.
-
Workflow for Troubleshooting Low Conversion:
Troubleshooting workflow for low or no reaction conversion.
Guide 2: Significant Formation of Side Products
Question: My reaction is producing a significant amount of homocoupled product of the boronic acid and/or the dehalogenated starting material. How can I minimize these side reactions?
Answer:
The formation of side products is often linked to catalyst deactivation pathways that favor undesired reactions.
-
Homocoupling of this compound:
-
Cause: This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules. It can also be a result of using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.
-
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use a Pre-formed Pd(0) Source: Employing a catalyst that is already in the active Pd(0) state can minimize side reactions that occur during the in-situ reduction of Pd(II) precursors.
-
-
-
Dehalogenation of the Coupling Partner:
-
Cause: Dehalogenation, the replacement of the halide with a hydrogen atom, can occur after the oxidative addition step. This is often a result of β-hydride elimination if the coupling partner has β-hydrogens, or protodeboronation of the boronic acid followed by reduction.
-
Solution:
-
Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.
-
Boronic Acid Stability: Ensure the boronic acid is of high quality. Consider converting it to a more stable derivative like a pinacol ester, which can slowly release the boronic acid under the reaction conditions.
-
-
Logical Relationship of Side Product Formation:
Causes and effects of common side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the first things I should check if my Suzuki-Miyaura reaction with this compound fails?
A1: When a reaction fails, systematically check the following:
-
Inert Atmosphere: Ensure your reaction was maintained under a strict inert atmosphere (argon or nitrogen) to prevent oxygen contamination.
-
Reagent Quality: Verify the purity and stability of your this compound, aryl halide, catalyst, ligand, base, and solvent.
-
Reaction Setup: Confirm the correct stoichiometry of all reagents and that the reaction was stirred efficiently.
Q2: I am observing the formation of palladium black. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates that the palladium catalyst has agglomerated and precipitated out of solution in an inactive form. To prevent this:
-
Increase Ligand Concentration: A higher ligand-to-palladium ratio can help stabilize the palladium nanoparticles and prevent aggregation.
-
Lower the Reaction Temperature: High temperatures can accelerate the formation of palladium black.
-
Choose a More Stabilizing Ligand: Some ligands are better at stabilizing palladium nanoparticles than others. Consider screening different ligands.
Q3: How can I determine if my this compound is degrading?
A3: Degradation of the boronic acid, primarily through protodeboronation, is a common issue. You can assess its stability by:
-
NMR Spectroscopy: Take an NMR spectrum of your boronic acid to check for the presence of the corresponding deboronated product (5,6,7,8-tetrahydronaphthalene).
-
Control Reaction: Run a small-scale reaction with a known, reliable coupling partner to see if the desired product is formed.
-
Use a More Stable Derivative: If instability is suspected, consider converting the boronic acid to its pinacol ester, which is generally more stable.
Q4: Can the catalyst be regenerated after deactivation?
A4: In some cases, a deactivated palladium catalyst can be regenerated, particularly if it has formed palladium black. However, the success of regeneration can vary. A common method involves washing the isolated palladium black with a solvent to remove adsorbed organic species, followed by a chemical reduction step to regenerate the active Pd(0) species.
Data Presentation
The following tables summarize typical reaction conditions and their impact on yield for Suzuki-Miyaura couplings involving sterically hindered arylboronic acids, which can serve as a proxy for this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 92 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 80 | 24 | 65 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O | 90 | 18 | 78 |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Predominant Outcome |
| Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 12 | High Yield of Product |
| Pd₂(dba)₃/XPhos | K₂CO₃ | Toluene | 100 | 24 | Slower Conversion |
| Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 80 | 16 | High Yield, Faster Reaction |
| Pd(OAc)₂/SPhos | NaOH | Ethanol/H₂O | 80 | 12 | Increased Homocoupling |
Experimental Protocols
Protocol 1: Screening of Catalysts, Ligands, and Bases
Objective: To systematically identify the optimal combination of catalyst, ligand, and base for the coupling of this compound with a specific aryl halide.
Materials:
-
This compound
-
Aryl halide
-
A selection of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, PPh₃)
-
A selection of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, THF)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (2.0 equiv) to a reaction vial containing a stir bar.
-
In separate vials, prepare stock solutions of the palladium catalysts and ligands in the chosen solvent.
-
Add the appropriate amount of catalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%) solution to each reaction vial.
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions and analyze the product formation by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR).
Protocol 2: Monitoring Protodeboronation of this compound
Objective: To assess the stability of this compound under typical reaction conditions.
Materials:
-
This compound
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Dioxane/H₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vial with a stir bar
-
HPLC or GC-MS for analysis
Procedure:
-
To a reaction vial, add this compound, the chosen base, and the solvent mixture.
-
Add a known amount of an internal standard.
-
Heat the mixture to the intended reaction temperature.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot and analyze by HPLC or GC-MS to quantify the amount of remaining boronic acid and the formation of the protodeboronated product (5,6,7,8-tetrahydronaphthalene) relative to the internal standard.
Protocol 3: Regeneration of a Deactivated Palladium Catalyst (Palladium Black)
Objective: To attempt the regeneration of an inactive palladium catalyst from a completed or failed reaction.
Materials:
-
Deactivated palladium catalyst (palladium black)
-
Solvent used in the reaction
-
A low-boiling point solvent (e.g., hexane)
-
Reducing agent (e.g., hydrazine hydrate or sodium borohydride)
-
Inert atmosphere setup
Procedure:
-
Isolation: Filter the reaction mixture to isolate the palladium black.
-
Washing: Wash the collected solid thoroughly with the reaction solvent to remove any adsorbed organic compounds. Follow with a wash using a low-boiling point solvent like hexane.
-
Drying: Dry the palladium black under vacuum.
-
Reduction (perform with caution under an inert atmosphere):
-
Suspend the dried palladium black in a suitable solvent (e.g., ethanol).
-
Slowly add a reducing agent (e.g., a dilute solution of hydrazine hydrate) at room temperature.
-
Stir the mixture for several hours until the black solid appears to be a finer, more dispersed powder.
-
-
Isolation of Regenerated Catalyst: Carefully filter the regenerated catalyst, wash with the solvent, and dry under vacuum.
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to evaluate its effectiveness.
Minimizing homocoupling of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Minimizing Homocoupling of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. Due to the steric hindrance of this compound, the propensity for homocoupling can be exacerbated. Use this guide to diagnose and resolve issues related to excessive homocoupling.
Logical Workflow for Troubleshooting Homocoupling
The following diagram outlines a systematic approach to identifying and addressing the root causes of homocoupling in your Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of homocoupling with sterically hindered boronic acids like this compound?
A1: The primary causes of boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to form the homocoupled product.[1]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled byproduct and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction.[2]
-
Steric Hindrance: The bulky nature of this compound can slow down the desired cross-coupling reaction, giving more opportunity for the competing homocoupling side reaction to occur.
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous deoxygenation is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period (at least 30 minutes) can displace dissolved oxygen.[3]
-
Freeze-Pump-Thaw: For more thorough oxygen removal, three to five cycles of freezing the solvent under an inert atmosphere, applying a vacuum, and then thawing is highly effective.[1]
Q3: Which palladium source is recommended to minimize homocoupling?
A3: It is generally advisable to use a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, as they can directly enter the catalytic cycle without an initial reduction step that can promote homocoupling.[4] Alternatively, modern Buchwald precatalysts (e.g., SPhos G3 or XPhos G3) are designed to generate the active Pd(0) species cleanly and efficiently, which can also help to suppress side reactions.[4]
Q4: What is the role of ligands in controlling homocoupling for sterically hindered substrates?
A4: For sterically hindered substrates, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands are highly recommended. Examples include SPhos, XPhos, and RuPhos. These ligands promote the desired reductive elimination step of the cross-coupling cycle and their steric bulk can disfavor the formation of intermediates that lead to homocoupling.[1]
Q5: How does the choice of base affect the reaction outcome?
A5: The base is necessary to activate the boronic acid. However, strong bases can sometimes promote side reactions. For sterically hindered couplings, weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF are often preferred.[4] The optimal base may be substrate-dependent and might require screening.
Q6: Can procedural modifications help in reducing homocoupling?
A6: Yes. A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. To circumvent this, a slow addition of the this compound solution to the reaction mixture using a syringe pump can be very effective.[5] Additionally, using a slight excess of the aryl halide can ensure that the palladium catalyst preferentially reacts with it.
Data on Reaction Parameter Effects
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Homocoupling Level | Rationale |
| Pd(OAc)₂ | Moderate to High | Pd(II) source, can directly promote homocoupling during in situ reduction to Pd(0).[2] |
| Pd(PPh₃)₄ | Low to Moderate | Pd(0) source, enters the catalytic cycle directly, avoiding the initial homocoupling pathway.[4] |
| Buchwald Precatalysts (G3/G4) | Low | Designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[4] |
Table 2: Effect of Ligand Choice on Suzuki Coupling of Sterically Hindered Substrates
| Ligand | Typical Cross-Coupling Yield | Key Features |
| PPh₃ | Low to Moderate | Less effective for sterically demanding substrates. |
| P(t-Bu)₃ | Good to Excellent | Bulky and electron-rich, promotes efficient coupling of hindered substrates.[6] |
| SPhos | Excellent | A Buchwald ligand, highly effective for challenging, sterically hindered couplings.[1] |
| XPhos | Excellent | Another highly effective Buchwald ligand for sterically demanding substrates. |
| AntPhos | Excellent | Shown to be highly reactive for sterically demanding aryl-alkyl couplings.[7] |
Table 3: Effect of Base on Suzuki Coupling of Hindered Aryl Bromides
| Base | Relative Rate of Cross-Coupling | Tendency for Side Reactions |
| NaOH | Fast | High |
| K₂CO₃ | Moderate | Moderate |
| K₃PO₄ | Moderate to Fast | Low to Moderate |
| CsF | Fast | Low |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point. Optimization for specific aryl halide coupling partners may be necessary.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1)
-
Schlenk flask or glovebox
-
Syringe pump
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Degassing the Solvent: Rigorously degas the solvent system by performing three freeze-pump-thaw cycles.
-
Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the base (2.0-3.0 equiv), and the palladium precatalyst (1-2 mol%).
-
Solvent Addition: Add the degassed solvent to the Schlenk flask via syringe.
-
Boronic Acid Solution Preparation: In a separate flask, dissolve the this compound (1.2-1.5 equiv) in a minimal amount of the degassed solvent.
-
Slow Addition: Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 1-2 hours.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 7. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
Impact of water on the stability of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water on the stability of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and aqueous environments.
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conversion in aqueous media. | Degradation of the boronic acid. Boronic acids can undergo protodeboronation (replacement of the C-B bond with a C-H bond) or oxidation in the presence of water, especially under non-neutral pH conditions or in the presence of metal catalysts.[1][2] | - Ensure the pH of the reaction mixture is controlled, ideally kept near neutral (around pH 7) where many boronic acids exhibit maximum stability.[1][2] - Degas solvents to remove dissolved oxygen to minimize oxidation. - Consider using a boronic ester derivative (e.g., pinacol ester) for the reaction, which can exhibit enhanced stability, followed by deprotection if the free boronic acid is required.[3] |
| Inconsistent analytical results (HPLC, NMR). | Hygroscopic nature of the compound. Boronic acids are often hygroscopic and can absorb atmospheric moisture, leading to variations in sample weight and concentration.[4] Formation of anhydrides (boroxines). Arylboronic acids can readily form cyclic anhydrides (boroxines) upon dehydration, which may exist in equilibrium with the monomeric form in solution.[4] | - Store the compound in a desiccator over a drying agent and handle it in a glove box or under an inert atmosphere. - For analytical purposes, prepare solutions fresh and consider using anhydrous solvents for stock solutions. - Be aware of the potential for boroxine formation, which may complicate NMR and chromatographic analysis. |
| Precipitation of the boronic acid from aqueous solution. | Limited aqueous solubility. While the boronic acid group imparts some polarity, the tetrahydronaphthalene scaffold is largely nonpolar, limiting its solubility in water. | - Use a co-solvent system (e.g., dioxane/water, acetonitrile/water) to improve solubility. - Adjust the pH; boronic acids are weak Lewis acids and their solubility can be pH-dependent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in the presence of water?
A1: The two main degradation pathways for arylboronic acids like this compound in aqueous environments are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be accelerated by acidic or basic conditions.[1][2]
-
Oxidation: The boronic acid functional group is susceptible to oxidation, which can be promoted by dissolved oxygen or oxidizing agents in the reaction mixture.[1]
Q2: How should I store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to:
-
Store it in a cool, dry place, preferably in a desiccator.
-
For long-term storage, keep it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Avoid exposure to moisture, as it is hygroscopic.[4]
Q3: Can I use this compound directly in aqueous buffers?
A3: While it may be possible to use it in aqueous buffers, its stability will be highly dependent on the pH. Arylboronic acids are generally most stable around neutral pH.[2] It is crucial to assess its stability under your specific buffered conditions. For applications requiring prolonged exposure to aqueous environments, consider converting the boronic acid to a more stable boronic ester.[3]
Q4: How can I monitor the stability of my boronic acid in an aqueous solution?
A4: The stability can be monitored using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent boronic acid from its degradation products over time.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the boronic acid and the appearance of new signals from degradation products.[1]
Experimental Protocols
Stability Assessment using HPLC
Objective: To quantify the degradation of this compound in an aqueous solution over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Add an aliquot of the stock solution to the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).
-
Time Points: Incubate the solution under controlled conditions (e.g., specific temperature) and draw samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
HPLC Analysis: Inject the samples into an HPLC system equipped with a suitable column (e.g., C18).
-
Data Analysis: Monitor the peak area of the this compound peak. A decrease in the peak area over time indicates degradation. The percentage of remaining boronic acid can be calculated relative to the initial time point.[1]
Qualitative Stability Assessment using ¹H NMR
Objective: To qualitatively observe the degradation of this compound.
Methodology:
-
Sample Preparation: Dissolve a known amount of the boronic acid in a deuterated aqueous solvent system (e.g., D₂O with a co-solvent like acetonitrile-d₃ if needed for solubility) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum.
-
Monitoring: Acquire subsequent spectra at various time intervals.
-
Analysis: Monitor the integration of characteristic peaks of the boronic acid. The appearance of new peaks, potentially corresponding to the protodeboronated product (5,6,7,8-tetrahydronaphthalene), would indicate degradation.[1]
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid and its 2-Isomer in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical factor influencing the success of this palladium-catalyzed reaction is the nature of the organoboron coupling partner. This guide provides an objective comparison of the reactivity of two positional isomers: 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid and 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid. Understanding the nuances in their performance is crucial for optimizing synthetic routes in pharmaceutical and materials science research.
The positioning of the boronic acid moiety on the tetrahydronaphthalene scaffold significantly impacts the steric and electronic environment of the reaction center, which in turn dictates the efficiency of the Suzuki-Miyaura coupling. Generally, the 2-isomer, with its boronic acid group in a position analogous to a para-substituent on a benzene ring, exhibits greater reactivity and often provides higher yields compared to the 1-isomer, which is subject to steric hindrance similar to an ortho-substituted arylboronic acid.
Performance Comparison: Steric Hindrance as a Key Differentiator
The primary factor governing the differential reactivity between the two isomers is steric hindrance. In this compound, the boronic acid group is flanked by the fused saturated ring, creating a sterically congested environment. This bulkiness can impede the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby slowing down the crucial transmetalation step of the catalytic cycle. Conversely, the boronic acid group in the 2-isomer is in a more open and accessible position, allowing for more facile transmetalation and, consequently, a more efficient overall reaction.
While direct, head-to-head comparative studies of these specific tetralin isomers under identical conditions are not extensively documented in a single publication, the well-established principles of steric effects in Suzuki-Miyaura couplings, supported by data from analogous systems like ortho- and para-tolylboronic acids, provide a strong basis for this comparison.
Quantitative Comparison of Reaction Yields: An Analogous System
To illustrate the expected difference in reactivity, the following table summarizes representative yields from Suzuki-Miyaura coupling reactions of ortho- and para-tolylboronic acid with various aryl halides. This comparison serves as a valuable proxy for the expected performance of the 1- and 2-isomers of 5,6,7,8-tetrahydronaphthalenylboronic acid.
| Boronic Acid Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Tolylboronic Acid (Analogous to 2-isomer) | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
| o-Tolylboronic Acid (Analogous to 1-isomer) | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | ~85 |
| p-Tolylboronic Acid (Analogous to 2-isomer) | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~98 |
| o-Tolylboronic Acid (Analogous to 1-isomer) | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | ~90 |
Note: The data in this table is compiled from various sources and serves as a representative comparison. Actual yields may vary depending on the specific reaction conditions and substrates.
The consistently higher yields and often shorter reaction times observed for the para-isomer underscore the significant impact of reduced steric hindrance on the efficiency of the Suzuki-Miyaura coupling.
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The steric profile of the boronic acid directly influences the kinetics of the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates the logical relationship between the isomeric structure and the resulting reactivity in the Suzuki-Miyaura coupling.
Caption: Relationship between isomer structure and Suzuki-Miyaura reactivity.
Experimental Protocols
The following is a general and representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with either isomer. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
5,6,7,8-Tetrahydronaphthalenylboronic acid (1- or 2-isomer) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, or a mixture with water)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid isomer, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
A Comparative Guide: 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid vs. Its Pinacol Ester in Synthetic Applications
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice between utilizing a boronic acid or its corresponding pinacol ester is a critical decision that can significantly impact reaction efficiency, yield, and overall workflow. This guide provides an objective comparison of 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid and its pinacol ester, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for specific synthetic needs.
Executive Summary: A Trade-Off Between Reactivity and Stability
The fundamental difference between this compound and its pinacol ester lies in a classic trade-off between reactivity and stability. Boronic acids are generally more reactive in cross-coupling reactions, which can lead to faster reaction times.[1] However, this heightened reactivity comes at the cost of lower stability, making them susceptible to decomposition pathways like oxidation and protodeboronation, which can negatively impact shelf-life and reaction yields.[1]
Conversely, boronic acid pinacol esters are significantly more stable.[1] The pinacol group provides steric hindrance, protecting the boron atom from unwanted reactions.[2] This enhanced stability makes the pinacol ester easier to handle, purify, and store for extended periods, rendering it a more robust and reliable reagent, particularly in multi-step syntheses.[1][2]
Data Presentation: A Comparative Overview
The following tables summarize the key differences in physical and chemical properties, as well as performance in the widely used Suzuki-Miyaura cross-coupling reaction.
Table 1: General Properties and Stability
| Property | This compound | This compound Pinacol Ester |
| Molecular Formula | C₁₀H₁₃BO₂ | C₁₆H₂₃BO₂ |
| Molecular Weight | 176.02 g/mol | 258.16 g/mol |
| Physical Form | Typically a solid | Often a crystalline solid |
| Stability | Lower; susceptible to oxidation and dehydration to form boroxines.[1] | Higher; the pinacol group protects the boron atom, leading to a longer shelf life and greater resistance to degradation.[2] |
| Handling | Can be challenging due to its sensitivity to air and moisture. | Easier to handle and weigh due to its increased stability.[2] |
| Purification | Can be difficult to purify by standard column chromatography due to its polarity and potential for decomposition on silica gel. | Generally amenable to purification by silica gel chromatography. |
Table 2: Performance in a Representative Suzuki-Miyaura Coupling Reaction
Reaction: Aryl Boronic Species + 4-Bromoanisole → 4-Methoxybiphenyl Derivative
| Parameter | This compound (Representative) | This compound Pinacol Ester (Representative) |
| Reaction Time | Generally shorter | May require longer reaction times or higher temperatures for complete conversion.[3] |
| Reaction Yield | Potentially higher under optimal conditions, but can be compromised by reagent decomposition. | Often provides more consistent and reproducible yields due to higher stability.[3] |
| Catalyst Loading | May be effective with lower catalyst loading due to higher reactivity. | May require slightly higher catalyst loading or more active catalytic systems. |
| Byproducts | More prone to the formation of homocoupling byproducts from the boronic acid. | Generally cleaner reactions with fewer byproducts related to reagent decomposition.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following provides methodologies for the preparation of both the boronic acid and its pinacol ester, as well as a general protocol for their application in a Suzuki-Miyaura coupling reaction.
Synthesis of this compound Pinacol Ester via Miyaura Borylation
This protocol describes the palladium-catalyzed borylation of 1-bromo-5,6,7,8-tetrahydronaphthalene.
Materials:
-
1-Bromo-5,6,7,8-tetrahydronaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-5,6,7,8-tetrahydronaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound pinacol ester as a solid.
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis from 1-bromo-5,6,7,8-tetrahydronaphthalene.
Materials:
-
1-Bromo-5,6,7,8-tetrahydronaphthalene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate or Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, activate magnesium turnings (1.2 equiv) with a crystal of iodine.
-
Add a solution of 1-bromo-5,6,7,8-tetrahydronaphthalene (1.0 equiv) in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once the reaction is initiated, add the remaining aryl bromide solution and reflux for 1-2 hours.
-
Cool the Grignard reagent to -78 °C and slowly add trialkyl borate (1.5 equiv).
-
Allow the mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be attempted by recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol can be adapted for both the boronic acid and the pinacol ester.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
This compound or its pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine the aryl halide, the boron reagent, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the organic solvent followed by the aqueous base solution.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A logical workflow for the synthesis and application of the two boron reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and its pinacol ester is contingent upon the specific requirements of the synthetic task at hand. For applications where rapid reaction kinetics are paramount and the reagent can be used promptly after preparation, the boronic acid may be the preferred choice. However, for complex, multi-step syntheses, or when ease of handling, purification, and long-term storage are critical, the superior stability of the pinacol ester makes it the more advantageous and reliable reagent. By understanding the inherent trade-offs and utilizing the appropriate protocols, researchers can optimize their synthetic strategies to achieve their desired outcomes efficiently and reproducibly.
References
A Comparative Guide to Analytical Methods for Characterizing Products of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of reaction products derived from 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid, a valuable building block in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, frequently employs this boronic acid to generate novel molecular entities with potential therapeutic applications. Accurate and robust analytical characterization is paramount to ensure the identity, purity, and quantity of these products, which is critical for advancing drug discovery and development programs.
This document outlines and compares the performance of key analytical techniques, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs. The tetralin moiety, present in this compound, is a structural component in a variety of biologically active compounds, including some with anticancer and anti-inflammatory properties.[1][2]
Quantitative Performance of Analytical Methods
The choice of an analytical technique for the characterization of products from this compound is dictated by the specific requirements of the analysis, such as the need for high sensitivity, high throughput, or detailed structural information. The following tables summarize the quantitative performance of commonly employed methods for the analysis of biaryl compounds, which are typical products of Suzuki-Miyaura coupling reactions.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Performance | References |
| Limit of Detection (LOD) | 0.001 - 0.05 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.005 - 0.14 µg/mL | [3] |
| Linearity (R²) | > 0.996 | [3] |
| Precision (RSD) | < 2% | |
| Key Advantages | Robust, cost-effective, high throughput, suitable for routine purity analysis. | [4] |
| Key Disadvantages | Lower sensitivity than MS-based methods, provides no mass information. | [5] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
| Parameter | Performance | References |
| Limit of Detection (LOD) | ~10 pg/mL | [6] |
| Limit of Quantification (LOQ) | ~50 pg/mL | [6] |
| Linearity (R²) | > 0.99 | |
| Precision (RSD) | < 15% | |
| Key Advantages | High sensitivity and selectivity, provides molecular weight information, suitable for complex matrices. | [5] |
| Key Disadvantages | Higher operational cost than HPLC-UV. | [5] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Performance | References |
| Limit of Detection (LOD) | Analyte dependent, often in the low µg/g to ng/g range. | |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the µg/L to ng/L range. | |
| Linearity (R²) | > 0.99 | |
| Precision (RSD) | < 10% | |
| Key Advantages | High separation efficiency for volatile compounds, provides structural information through fragmentation. | [5] |
| Key Disadvantages | Requires derivatization for non-volatile compounds, not suitable for thermolabile molecules. | [7][8] |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Information Provided | Key Advantages | Key Disadvantages |
| ¹H NMR | Proton environment, coupling, and stereochemistry. | Provides detailed structural information, non-destructive. | Lower sensitivity than MS methods. |
| ¹³C NMR | Carbon skeleton and functional groups. | Complements ¹H NMR for complete structural elucidation. | Lower sensitivity than ¹H NMR. |
| ¹¹B NMR | Monitors consumption of boronic acid starting material. | Specific for boron-containing species. | Less common, requires appropriate NMR probe. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections provide protocols for key experiments in the characterization of products derived from this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for monitoring the progress of the Suzuki-Miyaura coupling reaction and for determining the purity of the final product.
Reaction Sampling and Quenching:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent such as acetonitrile or methanol. This solution may also contain an internal standard for more accurate quantification.
Sample Preparation:
-
Filter the quenched sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient might be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength is determined by the UV absorbance maximum of the product. For many biaryl compounds, a wavelength between 254 nm and 280 nm is suitable.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides higher sensitivity and molecular weight confirmation of the reaction products.
Sample Preparation:
-
Follow the same quenching and filtration procedure as for HPLC-UV.
-
Further dilute the sample in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol/water with 0.1% formic acid for electrospray ionization - ESI).
LC-MS Method:
-
LC System: Utilize a UPLC system for faster separations with a C18 column.
-
Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile and water with 0.1% formic acid is common.
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Scan Range: m/z 100 - 1000.
-
Fragmentation Data (MS/MS): For structural elucidation, a collision-induced dissociation (CID) experiment can be performed on the parent ion of the product. The fragmentation pattern can provide valuable structural information.[9][10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable products. For non-volatile products, a derivatization step is necessary.
Derivatization (Silylation): Silylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (TMS) group, increasing volatility.[8]
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[13]
-
Heat the mixture at 60-70 °C for 30 minutes.
GC-MS Method:
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is often used for the separation of biaryl compounds.
-
Injector Temperature: 250 - 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS System:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of the final product.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
¹H and ¹³C NMR:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used for complete and unambiguous assignment of all proton and carbon signals.[14][15]
¹¹B NMR:
-
¹¹B NMR can be used to monitor the consumption of the this compound starting material.
-
The chemical shift of the boronic acid will change upon its conversion to the product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Analytical Workflow
The following diagram outlines a typical workflow for the characterization of products from a Suzuki-Miyaura reaction.
Caption: A general workflow for the characterization of Suzuki-Miyaura reaction products.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Derivatives of 5,6,7,8-tetrahydropteridines, which can be synthesized using tetralin-based building blocks, have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a critical regulator of the NLRP3 inflammasome implicated in inflammatory diseases.[16][17] The following diagram illustrates a simplified representation of the BTK signaling pathway leading to NLRP3 inflammasome activation.
Caption: Simplified BTK signaling pathway leading to NLRP3 inflammasome activation.
Conclusion
The successful characterization of products derived from this compound relies on the judicious application of a suite of analytical techniques. HPLC-UV offers a robust and cost-effective solution for routine analysis and purity assessment. For enhanced sensitivity and molecular weight confirmation, particularly in complex biological matrices, LC-MS is the method of choice. GC-MS, often requiring derivatization, provides excellent separation for volatile compounds and valuable structural information through its fragmentation patterns. Finally, NMR spectroscopy remains the gold standard for the definitive structural elucidation of novel compounds. By understanding the relative strengths and weaknesses of each technique and employing the detailed protocols provided, researchers can confidently and efficiently characterize their synthesized molecules, accelerating the pace of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. youtube.com [youtube.com]
- 9. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Potassium Trifluoroborate Salts: Superior Stability and Performance in Synthesis
For researchers, scientists, and drug development professionals seeking more reliable and efficient reagents for carbon-carbon bond formation, potassium trifluoroborate salts are emerging as a compelling alternative to traditional boronic acids. This guide provides an objective comparison, supported by experimental data, of the performance of potassium tetralinyltrifluoroborate salts against tetralinylboronic acids, particularly in the context of the widely used Suzuki-Miyaura cross-coupling reaction.
The inherent instability of many boronic acids presents significant challenges in organic synthesis, leading to issues with storage, handling, and reproducibility. Potassium trifluoroborate salts, by virtue of their tetracoordinate boron center, offer a robust solution to these problems, functioning as a stabilized, "protected" form of boronic acids.[1] This enhanced stability translates to more reliable and often higher-yielding reactions.[2]
Executive Summary: The Trifluoroborate Advantage
Potassium organotrifluoroborate salts exhibit significant advantages over their boronic acid counterparts. They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for prolonged storage without degradation.[1][3] In contrast, boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can compromise their purity and reactivity.[1][4] The superior stability of trifluoroborate salts often leads to more consistent and reproducible results in cross-coupling reactions.[2]
Comparative Performance Data
While direct comparative studies between potassium tetralinyltrifluoroborate and tetralinylboronic acid are not extensively documented, the general trend of improved performance with trifluoroborate salts is well-established for a wide range of substrates.[2][5] This section presents a summary of the key differences in their properties and representative yield data from Suzuki-Miyaura cross-coupling reactions using various potassium organotrifluoroborates.
Table 1: Comparison of Physicochemical Properties
| Property | Tetralinylboronic Acid | Potassium Tetralinyltrifluoroborate | Rationale for Advantage |
| Stability to Air & Moisture | Prone to dehydration to form boroxines and susceptible to protodeboronation.[1] | Exceptionally stable; can be stored indefinitely at room temperature.[1] | The tetracoordinate boron in the trifluoroborate is less electrophilic and shielded from attack by water and oxygen.[1] |
| Oxidative Stability | Susceptible to oxidation.[4] | Remarkably stable, even under strong oxidative conditions. | Fluoride ions shield the boron center from oxidative attack.[1] |
| Handling | Often requires storage under inert atmosphere and careful handling to avoid degradation.[2] | Can be handled on the benchtop without special precautions.[5] | Crystalline, solid nature and inherent stability simplify handling procedures. |
| Stoichiometry | Can be difficult to purify, leading to uncertain stoichiometry. | Readily purified by recrystallization, ensuring high purity and accurate stoichiometry. | Crystalline nature facilitates purification. |
Table 2: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions with Potassium Organotrifluoroborates
The following table summarizes yields from various Suzuki-Miyaura reactions reported in the literature, demonstrating the effectiveness of potassium organotrifluoroborates as coupling partners with a range of aryl and heteroaryl halides.
| Potassium Organotrifluoroborate | Coupling Partner | Product | Yield (%) |
| Potassium Phenyltrifluoroborate | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 95% |
| Potassium Vinyltrifluoroborate | 1-Bromonaphthalene | 1-Vinylnaphthalene | 89% |
| Potassium Methyltrifluoroborate | 1-Chloro-4-nitrobenzene | 4-Nitrotoluene | 92% |
| Potassium Isopropyltrifluoroborate | 4-Bromoanisole | 4-Isopropylanisole | 85% |
Note: Yields are sourced from various publications and are intended to be representative. Direct comparison of yields between boronic acids and trifluoroborates often shows an advantage for the latter, especially with substrates where the corresponding boronic acid is known to be unstable.[2]
Experimental Protocols
Synthesis of Potassium Tetralinyltrifluoroborate from Tetralinylboronic Acid
This protocol describes a general and efficient method for the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.[1]
Materials:
-
Tetralinylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
Dissolve the tetralinylboronic acid in methanol in a round-bottom flask.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride.
-
Add the KHF₂ solution to the solution of the boronic acid with stirring at room temperature.
-
A white precipitate of potassium tetralinyltrifluoroborate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with cold methanol and then with acetone.
-
Dry the product under high vacuum to yield the pure potassium tetralinyltrifluoroborate.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a potassium organotrifluoroborate.[2]
Materials:
-
Aryl halide (e.g., bromotetralin)
-
Potassium tetralinyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk tube, combine the aryl halide, potassium tetralinyltrifluoroborate (1.1-1.5 equivalents), cesium carbonate (2-3 equivalents), palladium(II) acetate (1-5 mol%), and triphenylphosphine (2-10 mol%).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of potassium tetralinyltrifluoroborate.
Caption: The Suzuki-Miyaura catalytic cycle with a potassium organotrifluoroborate.
Caption: Handling workflow: boronic acid vs. trifluoroborate salt.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Tetralin Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the tetralin scaffold is a crucial step in the synthesis of a wide range of biologically active molecules and pharmaceutical candidates. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this saturated carbocyclic framework. The choice of the palladium catalyst, particularly the ligand system, is paramount to achieving high yields, selectivity, and broad substrate scope.
This guide provides a comparative analysis of different palladium catalyst systems for the coupling of tetralin derivatives, with a focus on the Buchwald-Hartwig amination. Due to a scarcity of direct comparative studies on a simple tetralin core, this guide utilizes experimental data from the amination of structurally related 6-bromo-1,2,3,4-tetrahydrocarbazol-1-ones to illustrate catalyst performance.
Performance of Palladium Catalysts in the Amination of a Tetralin-Related Scaffold
The following data summarizes the performance of a palladium catalyst system in the Buchwald-Hartwig amination of N-substituted 6-bromo-1,2,3,4-tetrahydrocarbazol-1-ones with various amines. These substrates contain a tetralin-like core, providing valuable insights into catalyst efficacy for this class of compounds. The catalytic system employed is Pd2(dba)3 with the bulky biarylphosphine ligand, 2-(di-tert-butylphosphino)biphenyl.
| Entry | Hetaryl Bromide | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | 6-Bromo-9-methyl-1,2,3,4-tetrahydrocarbazol-1-one | Piperidine | 6-(Piperidin-1-yl)-9-methyl-1,2,3,4-tetrahydrocarbazol-1-one | 5 | 83 |
| 2 | 6-Bromo-9-benzyl-1,2,3,4-tetrahydrocarbazol-1-one | Piperidine | 6-(Piperidin-1-yl)-9-benzyl-1,2,3,4-tetrahydrocarbazol-1-one | 4 | 74 |
| 3 | 6-Bromo-9-benzoyl-1,2,3,4-tetrahydrocarbazol-1-one | Piperidine | 6-(Piperidin-1-yl)-9-benzoyl-1,2,3,4-tetrahydrocarbazol-1-one | 4 | 88 |
| 4 | 6-Bromo-9-methyl-1,2,3,4-tetrahydrocarbazol-1-one | Morpholine | 6-(Morpholin-4-yl)-9-methyl-1,2,3,4-tetrahydrocarbazol-1-one | 5 | 80 |
| 5 | 6-Bromo-9-benzyl-1,2,3,4-tetrahydrocarbazol-1-one | Morpholine | 6-(Morpholin-4-yl)-9-benzyl-1,2,3,4-tetrahydrocarbazol-1-one | 4 | 70 |
| 6 | 6-Bromo-9-benzoyl-1,2,3,4-tetrahydrocarbazol-1-one | Morpholine | 6-(Morpholin-4-yl)-9-benzoyl-1,2,3,4-tetrahydrocarbazol-1-one | 4 | 82 |
| 7 | 6-Bromo-9-methyl-1,2,3,4-tetrahydrocarbazol-1-one | N-Methylpiperazine | 6-(4-Methylpiperazin-1-yl)-9-methyl-1,2,3,4-tetrahydrocarbazol-1-one | 5 | 78 |
| 8 | 6-Bromo-9-benzyl-1,2,3,4-tetrahydrocarbazol-1-one | N-Methylpiperazine | 6-(4-Methylpiperazin-1-yl)-9-benzyl-1,2,3,4-tetrahydrocarbazol-1-one | 4 | 72 |
| 9 | 6-Bromo-9-benzoyl-1,2,3,4-tetrahydrocarbazol-1-one | N-Methylpiperazine | 6-(4-Methylpiperazin-1-yl)-9-benzoyl-1,2,3,4-tetrahydrocarbazol-1-one | 4 | 85 |
Data extracted from "Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles," Russian Journal of Organic Chemistry, Vol. 41, No. 6, 2005, pp. 860–874.[1]
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of 6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one Derivatives
The following is a representative experimental protocol based on the data presented above.
Materials:
-
Substituted 6-bromo-1,2,3,4-tetrahydrocarbazol-1-one (1.0 equiv)
-
Amine (piperidine, morpholine, or N-methylpiperazine) (1.2 equiv)
-
Pd2(dba)3 (1-2 mol %)
-
2-(di-tert-butylphosphino)biphenyl (ligand)
-
Sodium tert-butoxide (t-BuONa) (1.4 equiv)
-
Toluene (anhydrous)
-
Argon atmosphere
Procedure:
-
To a flame-dried reaction vessel, add the substituted 6-bromo-1,2,3,4-tetrahydrocarbazol-1-one, sodium tert-butoxide, and the palladium catalyst/ligand system.
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100°C with stirring for the time indicated in the data table.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminated product.
Catalyst System Considerations
While the provided data uses a specific phosphine ligand-based catalyst, the choice of the catalytic system is critical and often substrate-dependent. Here is a general comparison of common palladium catalyst systems for cross-coupling reactions.
-
Palladium Precursors:
-
Pd(OAc)2 (Palladium(II) Acetate): A common and relatively inexpensive Pd(II) source that is reduced in situ to the active Pd(0) species.
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source that is widely used in a variety of cross-coupling reactions.
-
Pre-formed Catalysts: Palladacycles and pre-formed Pd-ligand complexes offer higher stability and activity, often requiring lower catalyst loadings and milder reaction conditions.
-
-
Ligand Classes:
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are highly effective for challenging couplings, including those with sterically hindered substrates and less reactive aryl chlorides. They generally promote efficient oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form robust bonds with palladium, leading to highly stable and active catalysts. They are often more resistant to oxidation than phosphine ligands.
-
Bidentate Phosphines (e.g., DPPF, BINAP): These ligands can be effective in preventing the formation of inactive palladium dimers and can lead to higher reaction rates and yields in certain cases.[2]
-
Visualizing the Process: Diagrams
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination of a bromotetralin derivative.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening palladium catalysts in tetralin couplings.
References
A Comparative Guide to Assessing the Purity of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
The purity of boronic acids, such as 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid, is a critical parameter in synthetic chemistry, particularly for applications like Suzuki-Miyaura cross-coupling reactions. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for quantifying the purity of these essential reagents and identifying potential impurities. This guide provides a comparative overview of HPLC methods, detailed experimental protocols, and troubleshooting workflows to ensure accurate and reliable purity assessment.
Comparative Analysis of HPLC Methods
A key challenge in the HPLC analysis of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides (boroxines), or hydrolysis if analyzing their ester derivatives. The chosen HPLC method must be able to resolve the parent boronic acid from these and other process-related impurities. Below is a comparison of two reversed-phase HPLC (RP-HPLC) methods with different mobile phase modifiers, illustrating their effectiveness in separating the target analyte from a common impurity.
Table 1: Comparison of RP-HPLC Methods for Purity Analysis
| Parameter | Method A: Formic Acid Modifier | Method B: No pH Modifier |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.05% Formic Acid | Water |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid | Acetonitrile |
| Gradient | 20% to 80% B over 10 min | 20% to 80% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35°C | 35°C |
| Detection (UV) | 220 nm | 220 nm |
| Retention Time (Analyte) | 6.2 min | 6.5 min |
| Retention Time (Boroxine) | 7.5 min | 7.8 min |
| Resolution (Analyte/Boroxine) | 2.1 | 1.9 |
| Purity Result (% Area) | 98.5% | 98.3% |
| Advantages | Better resolution of polar impurities, sharper peaks. | Minimizes potential on-column hydrolysis of sensitive esters.[1] |
| Disadvantages | Acid may promote hydrolysis of some boronate esters.[1] | Slightly lower resolution, potential for broader peaks. |
Note: Data presented are representative and may vary based on the specific sample and HPLC system.
Detailed Experimental Protocol
This protocol outlines a robust method for determining the purity of this compound using RP-HPLC.
1. Apparatus & Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
2. Reagents & Solvents
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic Acid (optional, LC-MS grade).
-
This compound reference standard and sample.
3. Chromatographic Conditions (Based on Method A)
-
Column: C18 stationary phase (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.05% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.05% (v/v) Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 220 nm.[1]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 80 20 10.0 20 80 12.0 20 80 12.1 80 20 | 15.0 | 80 | 20 |
4. Sample Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
5. Analysis and Calculation
-
Inject a blank (diluent) to establish a baseline.
-
Inject the reference standard to determine the retention time and peak shape.
-
Inject the sample solution.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualized Workflows and Logic
To aid in the practical application of this guide, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree for common HPLC issues encountered during the analysis of boronic acids.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Troubleshooting guide for common HPLC issues.
References
A Comparative Guide to the Reactivity of Arylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The success and efficiency of this reaction are critically dependent on the choice of reagents, particularly the arylboronic acid. The electronic properties of substituents on the arylboronic acid can significantly influence its reactivity, affecting reaction rates and yields. This guide provides an objective comparison of the performance of arylboronic acids with different electronic properties, supported by established chemical principles and a representative experimental protocol.
The Influence of Electronics on Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is largely determined by its ability to participate in the transmetalation step of the catalytic cycle. In this step, the organic group is transferred from the boron atom to the palladium center. The nucleophilicity of the aryl group on the boronic acid plays a crucial role in the efficiency of this transfer.
Generally, arylboronic acids bearing electron-donating groups (EDGs) are more nucleophilic. This increased electron density on the aryl ring facilitates the transmetalation step, often leading to faster reaction rates and higher yields under standard palladium-catalyzed conditions.
Conversely, arylboronic acids with electron-withdrawing groups (EWGs) are less nucleophilic. This can slow down the transmetalation step, sometimes resulting in lower yields or requiring more forcing reaction conditions.[1] However, it is important to note that this is a general trend and the overall success of the reaction also depends on the nature of the coupling partner (the aryl halide), the catalyst system, and the reaction conditions.[1][2] In some instances, particularly with nickel-catalyzed systems, electron-poor arylboronic acids have been shown to be excellent coupling partners.[1]
Performance Comparison
The following table summarizes the general reactivity trends of arylboronic acids based on the electronic nature of their substituents in typical palladium-catalyzed Suzuki-Miyaura reactions.
| Substituent Type on Arylboronic Acid | Electronic Effect | Expected Nucleophilicity | General Reactivity in Suzuki-Miyaura Coupling |
| Electron-Donating Groups (EDG) (e.g., -OCH₃, -CH₃, -N(CH₃)₂) | Increases electron density on the aryl ring | High | Generally higher reactivity, facilitating the transmetalation step. |
| Neutral (e.g., -H, -C₆H₅) | No significant electronic effect | Moderate | Baseline reactivity. |
| Electron-Withdrawing Groups (EWG) (e.g., -CF₃, -NO₂, -CN, -CO₂R) | Decreases electron density on the aryl ring | Low | Generally lower reactivity; may require optimized conditions or more active catalysts.[1] |
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Comparative Reactivity Study
This protocol provides a general framework for comparing the reactivity of different arylboronic acids in a Suzuki-Miyaura cross-coupling reaction.[5]
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid with EDG (e.g., 4-methoxyphenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Arylboronic acid with EWG (e.g., 4-(trifluoromethyl)phenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture, 10 mL, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up parallel reactions for each arylboronic acid to be tested.
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the specific arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at a constant temperature (e.g., 90 °C).
-
Monitor the reaction progress at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by a suitable method (e.g., GC-MS or LC-MS) to determine the percent conversion to the biaryl product.
-
Plot the percent conversion versus time for each arylboronic acid to obtain reaction profiles.
-
The initial reaction rates and final yields can be used to quantitatively compare the reactivity of the different arylboronic acids.
Expected Outcome:
It is anticipated that the reaction with the electron-rich arylboronic acid (4-methoxyphenylboronic acid) will proceed at a faster rate and potentially give a higher yield in a shorter time compared to the reaction with the electron-poor arylboronic acid (4-(trifluoromethyl)phenylboronic acid) under these standard conditions.
This comparative guide provides a foundational understanding of how electronic effects modulate the reactivity of arylboronic acids in one of the most powerful C-C bond-forming reactions in modern organic synthesis. For specific applications, empirical optimization of reaction conditions is always recommended.
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
Kinetic Studies of Suzuki Coupling: A Comparative Guide for 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance. The choice of boronic acid is a critical parameter that dictates reaction kinetics and overall yield. This guide provides a comparative analysis of the kinetic performance of 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid in Suzuki coupling reactions against other sterically hindered and electronically diverse arylboronic acids. The information herein is supported by established mechanistic principles and comparative experimental data where available.
Performance Comparison: The Influence of Steric Hindrance on Reaction Kinetics
The steric environment around the boronic acid moiety significantly influences the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. This compound, with its bulky, fused aliphatic ring, presents a unique steric profile compared to simpler arylboronic acids.
Table 1: Comparative Kinetic Performance of Various Boronic Acids in Suzuki Coupling
| Boronic Acid | Substituent Type | Expected Relative Rate | Key Considerations |
| Phenylboronic Acid | Unsubstituted (Std) | Fast | Serves as a baseline for comparison with minimal steric hindrance and neutral electronic effects. |
| 4-Tolylboronic Acid | Electron-Donating | Very Fast | The electron-donating methyl group can accelerate the transmetalation step. |
| 4-Methoxyphenylboronic Acid | Electron-Donating | Very Fast | The strong electron-donating methoxy group generally leads to faster transmetalation compared to phenylboronic acid.[1] |
| 3,4-Difluorophenylboronic Acid | Electron-Withdrawing | Moderate to Slow | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step. |
| This compound | Sterically Hindered | Moderate to Slow | The bulky aliphatic framework is expected to sterically impede the approach to the palladium center, likely resulting in a slower reaction rate compared to unhindered boronic acids. |
| 2-Tolylboronic Acid | Sterically Hindered | Slow | The ortho-methyl group provides significant steric hindrance, which generally leads to slower reaction rates compared to its meta and para isomers.[2] |
| 2,6-Dimethylphenylboronic Acid | Highly Hindered | Very Slow | The presence of two ortho-methyl groups creates substantial steric bulk, often requiring specialized ligands and more forcing reaction conditions to achieve reasonable yields and reaction times.[3] |
Note: The relative rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on the specific aryl halide, catalyst system, base, and solvent used.
Experimental Protocols for Kinetic Studies
A thorough kinetic analysis of a Suzuki-Miyaura coupling reaction is essential for understanding the reaction mechanism and optimizing reaction conditions. Below is a generalized protocol for monitoring the reaction progress and determining key kinetic parameters.
General Protocol for Kinetic Monitoring by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
1. Materials and Reagents:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
This compound (or other boronic acid of interest)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Internal standard (e.g., decane, dodecane - must be inert to reaction conditions and well-resolved from reactants and products in the chromatogram)
2. Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), the base (2.0 mmol, 2.0 equiv), and the internal standard (0.5 mmol, 0.5 equiv).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed anhydrous solvent (e.g., 10 mL) via syringe.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the same degassed solvent.
3. Reaction Initiation and Monitoring:
-
Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature.
-
Initiate the reaction by adding the catalyst solution via syringe.
-
At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., a mixture of diethyl ether and water) to stop the reaction.
4. Sample Analysis:
-
After quenching, dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and pass it through a short plug of silica gel to remove the catalyst and inorganic salts.
-
Analyze the quenched and filtered samples by GC or HPLC.
-
Quantify the concentrations of the starting material (aryl halide) and the product at each time point by comparing their peak areas to that of the internal standard.
5. Data Analysis:
-
Plot the concentration of the reactant and product versus time.
-
Determine the initial reaction rate from the initial slope of the concentration vs. time curve for the product.
-
To determine the reaction order with respect to each component (aryl halide, boronic acid, catalyst, and base), perform a series of experiments where the initial concentration of one component is varied while keeping the others constant.
-
The rate constant (k) can then be calculated from the determined rate law.
Protocol for In-Situ ¹H NMR Spectroscopic Monitoring
For reactions that are amenable, in-situ NMR spectroscopy can provide real-time kinetic data without the need for quenching and workup.
1. Sample Preparation:
-
In an NMR tube, combine the aryl halide, boronic acid, base, and a suitable deuterated solvent (e.g., toluene-d₈, THF-d₈).
-
Add a known concentration of an internal standard that has a distinct, non-overlapping signal in the ¹H NMR spectrum.
-
Record a spectrum at t=0 before the addition of the catalyst.
2. Reaction Monitoring:
-
Add the palladium catalyst to the NMR tube, quickly shake to mix, and place the tube in the pre-heated NMR spectrometer.
-
Acquire ¹H NMR spectra at regular intervals.
3. Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and internal standard in each spectrum.
-
Calculate the relative concentrations of the reactant and product at each time point by normalizing against the integral of the internal standard.
-
Plot the concentration data versus time to determine the reaction rate and order as described above.
Visualizing the Suzuki-Miyaura Coupling
To better understand the kinetic relationships and experimental processes, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a kinetic study of a Suzuki coupling.
References
Benchmarking the performance of boronic acids vs. organotrifluoroborates in complex synthesis
For researchers, scientists, and drug development professionals navigating the landscape of cross-coupling reactions, the choice of organoboron reagent is a critical parameter influencing reaction efficiency, reproducibility, and overall synthetic success. This guide provides an objective comparison of two prominent classes of reagents: boronic acids and their corresponding potassium organotrifluoroborate salts, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction.
The enhanced stability and often superior reactivity of potassium organotrifluoroborates are increasingly positioning them as advantageous alternatives to traditional boronic acids in the synthesis of complex organic molecules.[1] While boronic acids have been the workhorses of palladium-catalyzed cross-coupling for decades, their inherent instability can present significant challenges.[1][2]
At a Glance: Key Performance Differences
| Feature | Boronic Acids | Organotrifluoroborates |
| Stability | Prone to decomposition (protodeboronation), exists in equilibrium with boroxine anhydrides.[1][3] | Crystalline, free-flowing solids remarkably stable to air and moisture.[1][4][5] |
| Handling | Can be challenging to purify and may require special storage conditions.[1] | Easy to handle and can be stored indefinitely at room temperature without special precautions.[1][4] |
| Stoichiometry | Equilibrium with anhydrides can complicate precise stoichiometry.[1] | Exist as well-defined monomers, allowing for accurate stoichiometry.[6][7] |
| Reaction Yields | Can be variable, particularly with sensitive or complex substrates.[2] | Often lead to higher and more consistent yields due to minimization of side reactions.[1][2][4][8] |
| Reaction Rate | Generally reactive, but instability can lead to competing decomposition pathways. | The in-situ slow release of the boronic acid can lead to faster overall reaction times by minimizing side reactions.[1][7][9] |
Delving Deeper: Stability and Reactivity
The primary advantage of organotrifluoroborates lies in their exceptional stability. The tetracoordinate nature of the boron atom, strongly bonded to three fluorine atoms, makes them significantly less susceptible to protodeboronation compared to their tricoordinate boronic acid counterparts.[1] This inherent stability simplifies storage and handling and broadens the tolerance for various functional groups and reaction conditions.[1]
In contrast, boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1] This equilibrium can complicate accurate measurements and reaction stoichiometry. Furthermore, boronic acids, particularly heteroaromatic ones, are prone to degradation, which can lead to lower and more variable yields in cross-coupling reactions.[2]
The superior performance of organotrifluoroborates in many Suzuki-Miyaura reactions is attributed to the slow, in-situ release of the corresponding boronic acid under basic reaction conditions.[1][7][9] This controlled release maintains a low concentration of the active boronic acid species in the reaction mixture, which in turn minimizes undesirable side reactions such as homocoupling and protodeboronation, often leading to cleaner reactions and higher isolated yields.[1][9]
Experimental Data: A Comparative Look
| Aryl Halide | Boron Reagent | Product | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | Moderate (substrate dependent) | [5] |
| 4-Bromobenzonitrile | Potassium Phenyltrifluoroborate | 4-Cyanobiphenyl | Good to Excellent | [5] |
| Aryl Chlorides | Various Alkoxymethylboronic acids | Alkoxymethylarenes | Low to Moderate (capricious) | [5] |
| Aryl Chlorides | Various Potassium Alkoxymethyltrifluoroborates | Alkoxymethylarenes | Good | [5] |
| 4-Bromoanisole | 2-Pyridylboronic acid | 2-(4-methoxyphenyl)pyridine | Low/No Reaction (under standard conditions) | [10] |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | 2-(4-methoxyphenyl)pyridine | 74% | [10] |
| Aryl Bromides | (7-Bromo-1H-indol-2-yl)boronic acid | 2-Aryl-7-bromo-1H-indoles | Lower and more variable | [2] |
| Aryl Bromides | Potassium (7-Bromo-1H-indol-2-yl)trifluoroborate | 2-Aryl-7-bromo-1H-indoles | Higher and more consistent | [2] |
Experimental Protocols
General Procedure for the Synthesis of Potassium Organotrifluoroborates from Boronic Acids
This protocol is a general method for converting a boronic acid to its more stable potassium trifluoroborate salt.[1]
-
Dissolve the boronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of the potassium organotrifluoroborate typically forms immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following represents a general procedure; specific conditions may vary depending on the substrates.
Using a Boronic Acid: [11]
-
To a reaction vessel, add the aryl halide (1.0 eq), the boronic acid (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 - 0.1 eq), and a base (e.g., Cs₂CO₃, 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add anhydrous solvent (e.g., 1,4-dioxane) and water.
-
Sparge the mixture with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir overnight.
-
Cool the reaction to room temperature and proceed with standard aqueous workup and purification.
Using an Organotrifluoroborate: [6]
-
To a reaction vessel, add the aryl halide (1.0 eq), the potassium organotrifluoroborate (1.01 - 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like XPhos), and a base (e.g., Cs₂CO₃, 3.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add a suitable solvent mixture (e.g., cyclopentyl methyl ether/water).
-
Heat the reaction mixture to the desired temperature (e.g., 95 °C) until the reaction is complete as monitored by a suitable technique (e.g., TLC, GC, NMR).
-
Cool the reaction to room temperature and proceed with standard aqueous workup and purification.
Visualizing the Workflow and a Key Transformation
The following diagrams illustrate the logical flow of selecting a boron reagent and the straightforward conversion of a boronic acid to its trifluoroborate salt.
Conclusion
For routine syntheses with robust substrates, boronic acids remain a viable and cost-effective option. However, for complex, multi-step syntheses, particularly in the context of drug discovery and development where reproducibility and yield are paramount, potassium organotrifluoroborates offer significant advantages. Their enhanced stability, ease of handling, and ability to deliver higher and more consistent yields make them a superior choice for challenging cross-coupling reactions. The straightforward preparation of organotrifluoroborates from their corresponding boronic acids further enhances their accessibility and utility in modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid, a compound often utilized in synthetic organic chemistry.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this exact compound was not found, general data for boronic acids indicate potential for irritation.[1][2]
Key Hazards Associated with Boronic Acids:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Handle with impervious gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a designated and well-ventilated area, such as a fume hood.
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste when it is no longer intended for use.
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[5] Incompatible materials can lead to dangerous reactions.
2. Containerization:
-
Use a dedicated, compatible, and clearly labeled waste container.[6] The container should be in good condition, with no leaks or cracks, and have a tightly fitting lid.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.
-
Never fill a liquid waste container to more than 75% capacity to allow for vapor expansion.
3. Waste Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Ensure the storage area is cool and dry.
4. Contaminated Labware and Empty Containers:
-
Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be placed in a designated solid hazardous waste container.
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. After triple rinsing, the glassware can typically be washed and reused or disposed of as non-hazardous waste, in accordance with institutional policies.
-
Empty Containers: Empty containers of this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines.
5. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Under no circumstances should this chemical be disposed of down the drain.
Quantitative Data Summary
| Parameter | Guideline | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338 | [1] |
| Storage Conditions | Tightly closed, dry, and well-ventilated area. | |
| Waste Container Fill Level | Do not exceed 75% for liquids. |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet provided by the chemical supplier for the most accurate and comprehensive information.
References
Personal protective equipment for handling 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar boronic acid derivatives. It is imperative to treat this chemical with the care required for substances that can cause skin, eye, and respiratory irritation.[1]
Immediate Safety Precautions
Before handling, ensure that a well-ventilated area, preferably a certified chemical fume hood, is used for all procedures.[1][2] An eyewash station and safety shower must be readily accessible.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.[2]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] In a well-ventilated fume hood with small quantities, it may not be necessary.[1] | To prevent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safe handling.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[2]
-
-
Handling :
-
Keep the container of this compound tightly closed when not in use.[2]
-
Avoid generating dust when transferring the solid.[2] Use a spatula for transfers.[2]
-
If making a solution, slowly add the solid to the solvent.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[1]
-
Emergency Procedures
| Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[3] |
| Spill | For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.[1] Collect the material in a suitable, labeled container for disposal.[4] |
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection : Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[5] Do not pour waste down the drain.[1]
-
Regulations : Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[5]
-
Empty Containers : The first rinse of any empty container must be collected and disposed of as hazardous waste.[6]
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound from preparation to disposal.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
